Momordicoside P
Description
The exact mass of the compound 2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is 634.40808342 g/mol and the complexity rating of the compound is 1190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[19-hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDOAJPNPCZJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant recognized for its extensive medicinal properties, largely due to its rich composition of phytochemicals. Among these, the cucurbitane-type triterpenoid (B12794562) saponins, known as momordicosides, are of significant scientific interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of a specific member of this class, Momordicoside P. While specific data on this compound is limited in publicly available literature, this document synthesizes the current understanding by drawing parallels with closely related momordicosides and outlining the general methodologies for their extraction and characterization.[3]
Discovery and Structural Elucidation
The discovery of momordicosides is a result of extensive phytochemical analysis of Momordica charantia extracts. The structural architecture of these complex natural products is primarily determined through a combination of advanced spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of this compound. Tandem MS (MS/MS) experiments provide valuable information about the molecule's structural motifs, including the triterpenoid core and glycosidic linkages, through analysis of its fragmentation patterns.
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, offering detailed insights into the carbon-hydrogen framework and its stereochemistry. Both ¹H-NMR and ¹³C-NMR are utilized to identify the specific arrangement of atoms.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Chemical Formula | C₃₆H₅₈O₉ | |
| CAS Number | 1011726-62-7 | |
| ¹H-NMR Key Resonances | Anomeric Protons: δ 4.5-5.5 ppm | |
| Olefinic Protons: δ 5.0-6.0 ppm | ||
| ¹³C-NMR Key Resonances | Anomeric Carbons: δ 100-105 ppm | |
| Olefinic Carbons: δ 100-150 ppm |
Isolation and Purification
The isolation of this compound from Momordica charantia is a multi-step process involving extraction, fractionation, and chromatographic purification. The choice of extraction method is critical for maximizing the yield and purity of the target compound. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated higher efficiency compared to traditional solvent extraction methods.
Caption: Generalized workflow for the extraction and purification of this compound.
Comparison of Extraction Methods
The efficiency of extraction can vary significantly depending on the methodology employed. The following table summarizes quantitative data from several key extraction methods used for momordicosides.
Table 2: Comparison of Extraction Methods for Momordicosides
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol (B129727) in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 30 | 30 min | 1:20 (g/mL) | Not specified | |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 2 - 10 min | Not specified | Higher than UAE |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction: Place the powder in a flask and add 260 mL of 80% methanol (1:26 w/v ratio).
-
Sonication: Sonicate for 120 minutes at a controlled temperature of 46°C.
-
Filtration and Centrifugation: After sonication, filter the mixture through Whatman No. 1 filter paper. Centrifuge the filtrate to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Storage: Store the crude extract at -20°C for long-term preservation.
Protocol 2: Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol
-
Microwave extractor
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation: Weigh 0.5 g of the dried bitter melon powder and place it into a microwave extraction vessel.
-
Extraction: Add 40 mL of methanol to the vessel. Set the microwave extractor to a temperature of 80°C and an extraction time of 5 minutes.
-
Filtration and Centrifugation: After extraction and cooling, transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator.
-
Storage: Store the extract at -20°C.
Protocol 3: Chromatographic Purification
Objective: To isolate this compound from the crude extract.
Materials and Reagents:
-
Crude extract
-
Silica gel or C18 stationary phase
-
Glass column
-
Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, n-butanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of the chosen stationary phase in a non-polar solvent and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). For momordicosides, a common gradient is chloroform-methanol or ethyl acetate-n-butanol.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions using TLC to identify those containing compounds with similar Rf values.
-
Combining and Concentration: Combine the fractions containing the purified this compound (as determined by TLC comparison with a standard, if available) and concentrate using a rotary evaporator.
Biological Activities and Signaling Pathways
While direct experimental data on the mechanism of action of this compound is scarce, research on structurally related momordicosides provides a strong basis for its predicted biological activities. The primary therapeutic potentials are centered around metabolic and inflammatory diseases.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
Several momordicosides are known to exert their anti-diabetic effects by activating the AMPK pathway. AMPK is a key regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake and fatty acid oxidation, which are beneficial for managing diabetes. This activation can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.
Caption: Activation of the AMPK signaling pathway by momordicosides.
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. Upon exposure to certain stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some bioactive compounds from Momordica charantia are known to modulate this pathway, which may explain some of their antioxidant and anti-inflammatory effects.
Caption: Modulation of the Keap1/Nrf2/ARE signaling pathway.
Conclusion
This compound is a cucurbitane-type triterpenoid glycoside from Momordica charantia with potential therapeutic value. While specific research on this compound is still emerging, the established methodologies for the isolation and characterization of related momordicosides provide a solid framework for future investigations. The anti-diabetic and anti-inflammatory activities of this class of compounds, likely mediated through pathways such as AMPK activation, highlight their potential for drug development. Further research is necessary to fully elucidate the specific biological profile and mechanism of action of this compound.
References
Elucidating the Structure of Novel Cucurbitane Glycosides: A Technical Guide Using Momordicoside P as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin, is a phytochemical of interest isolated from the fresh fruits of Momordica charantia, commonly known as bitter melon. Like other momordicosides, it is recognized for its potential therapeutic applications, which stem from its diverse biological activities.[1] The structural elucidation of such complex natural products is a cornerstone of drug discovery and development, providing the foundational knowledge for understanding their mechanisms of action and structure-activity relationships.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, serving as a template for the characterization of novel cucurbitane triterpenoid glycosides. While specific data for this compound is not extensively documented in publicly available literature, this guide synthesizes the established protocols and expected analytical outcomes based on the extensive research on analogous compounds from Momordica charantia.[2][3]
Isolation and Purification
The initial step in the structural elucidation of this compound is its isolation and purification from the plant material. This multi-step process is critical for obtaining a pure compound for spectroscopic analysis.
Experimental Protocol: Isolation and Purification
-
Plant Material Preparation : Fresh fruits of Momordica charantia are collected, washed, sliced, and dried in a hot air oven at a temperature below 60°C to maintain the chemical integrity of the constituents. The dried fruit is then ground into a fine powder.
-
Extraction : The powdered plant material is extracted with a solvent such as methanol (B129727) or 80% ethanol (B145695) using methods like Soxhlet extraction or ultrasound-assisted extraction (UAE). UAE is often preferred for its efficiency and reduced extraction time.
-
Fractionation : The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. Momordicosides typically concentrate in the more polar ethyl acetate and n-butanol fractions.
-
Chromatographic Purification : The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient of chloroform (B151607) and methanol is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure this compound.
Table 1: Comparison of Extraction Methods for Momordicosides
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio (g/mL) | Yield of Total Momordicosides/Charantin |
|---|---|---|---|---|---|
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 | 10.23 mg/50 g dried material |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 | 3.18 mg/g |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 30 | 30 min | 1:20 | Not specified |
This table summarizes quantitative data from various extraction methods to facilitate comparison.
Structural Elucidation via Spectroscopic Techniques
The cornerstone of structural elucidation for complex natural products like this compound is the application of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of this compound. Tandem MS (MS/MS) experiments provide crucial information about the arrangement of its structural motifs through fragmentation patterns, revealing details about the triterpenoid core and glycosidic linkages.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| HRMS (ESI-TOF) | Molecular Formula | C₃₆H₅₈O₉ |
| Molecular Weight | 650.4029 |
| MS/MS | Fragmentation | Characteristic loss of sugar moieties and cleavage of the triterpenoid backbone. |
Based on the chemical formula C₃₆H₅₈O₉ for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and stereochemistry of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary for complete structural assignment.
¹H-NMR Spectroscopy: The proton NMR spectrum reveals the number and types of protons in the molecule.
-
Anomeric Protons: Signals in the δ 4.5-5.5 ppm region are indicative of sugar units and their linkage to the aglycone.
-
Olefinic Protons: Resonances between δ 5.0-6.0 ppm correspond to protons on carbon-carbon double bonds within the triterpenoid core.
-
Methyl Protons: A series of singlets, doublets, and triplets in the upfield region (δ 0.7-1.5 ppm) correspond to the numerous methyl groups on the cucurbitane skeleton.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For this compound (C₃₆H₅₈O₉), 36 distinct carbon signals are expected.
-
Olefinic Carbons: Resonances in the δ 100-150 ppm range.
-
Anomeric Carbons: Signals typically around δ 100-105 ppm.
Table 3: Hypothetical ¹H and ¹³C NMR Spectral Data for a this compound Aglycone
| Position | δC (ppm) | δH (ppm) |
|---|---|---|
| 1 | 32.1 | 1.55 (m) |
| 2 | 26.4 | 1.80 (m) |
| 3 | 78.5 | 3.20 (dd, J=11.5, 4.5 Hz) |
| 5 | 140.2 | - |
| 6 | 121.5 | 5.80 (br s) |
| 7 | 70.3 | 4.40 (m) |
| ... | ... | ... |
| 24 | 125.8 | 5.60 (d, J=8.0 Hz) |
| 25 | 72.1 | - |
This table presents hypothetical data based on known cucurbitane triterpenoids.
Hydrolysis
Acid hydrolysis is a chemical method used to cleave the glycosidic bonds, separating the sugar moieties from the triterpenoid aglycone.
Experimental Protocol: Acid Hydrolysis
-
A sample of this compound (e.g., 5 mg) is heated in a solution of 1 N HCl-CH₃OH (1:1, 2 mL) at 90°C for 4 hours in a water bath.
-
The reaction mixture is then neutralized with AgCO₃, filtered, and extracted with CHCl₃.
-
The aqueous layer, containing the monosaccharides, is analyzed by TLC and compared with authentic sugar samples to identify the constituent sugars.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound are yet to be fully elucidated, other momordicosides have demonstrated potential in modulating key signaling pathways involved in metabolic diseases and cancer. For instance, extracts from Momordica charantia have been shown to regulate the AMPK signaling pathway, which is crucial for glucose and lipid metabolism.
Conclusion
The structural elucidation of this compound, a representative cucurbitane-type triterpenoid glycoside from Momordica charantia, is a systematic process that relies on a combination of isolation techniques and advanced spectroscopic methods. This guide outlines the essential experimental protocols and data interpretation strategies that are fundamental to this process. The knowledge gained from such studies is invaluable for the scientific community, particularly for researchers in natural product chemistry, pharmacology, and drug development, as it paves the way for the rational design of novel therapeutic agents based on these intricate natural scaffolds.
References
An In-depth Technical Guide to the Natural Sources of Momordicosides
A Note on Momordicoside P: Extensive literature searches indicate that "this compound" is not a commonly designated or well-characterized compound within scientific literature. It may represent a novel or rare metabolite, or potentially be a misnomer for other known bioactive compounds from its primary source. This guide will therefore focus on the well-documented class of compounds known as momordicosides, primarily sourced from Momordica charantia.
Introduction
Momordicosides are a class of cucurbitane-type triterpenoid (B12794562) saponins (B1172615) that have garnered significant interest from the scientific and drug development communities. These compounds are recognized for their diverse biological activities, including potential antidiabetic and anti-inflammatory properties. The primary natural source of these compounds is the plant Momordica charantia L., commonly known as bitter melon, bitter gourd, or karela. This technical guide provides a comprehensive overview of the natural sources of momordicosides, their quantitative distribution within the plant, detailed experimental protocols for their extraction and analysis, and an overview of their biosynthetic pathway.
Natural Sources of Momordicosides
The principal natural reservoir of momordicosides is the plant Momordica charantia, a member of the Cucurbitaceae family.[1] This tropical and subtropical vine is extensively cultivated in Asia, Africa, and the Caribbean.[1] Various parts of the plant, including the fruits, seeds, leaves, and stems, have been found to contain a rich profile of these cucurbitane-type triterpenoids.[1] The characteristic bitterness of the bitter melon fruit is largely attributed to these compounds.[1]
Momordicosides are not exclusive to the fruit; different parts of the plant contain varying concentrations and types of these compounds. For instance, momordicin I, momordicin IV, the aglycone of momordicoside I, and the aglycone of momordicoside L have been isolated from the leaves of M. charantia.[2] The seeds also contain a variety of bioactive compounds, though specific momordicoside concentrations are less commonly reported.
Data Presentation: Quantitative Analysis of Momordicosides
The concentration of momordicosides in Momordica charantia can fluctuate based on factors such as the specific cultivar, geographical origin, stage of maturity, and the part of the plant being analyzed. The following table summarizes available quantitative data for prominent momordicosides.
| Compound | Plant Part | Concentration (mg/g of dry weight) | Geographical Origin/Cultivar | Analytical Method |
| Aglycone of Momordicoside L | Fruit | 0.211 | Shandong | HPLC |
| Aglycone of Momordicoside L | Fruit | 0.033 | Henan | HPLC |
| Aglycone of Momordicoside L | Fruit | 0.013 | Hebei | HPLC |
| Aglycone of Momordicoside L | Fruit | 0.007 | Jiangxi | HPLC |
| Total Saponins (as Momordicin I) | Leaves | Not specified, but a quantitative method was established | Not specified | Spectrophotometry |
| Momordicoside A | Fruit, Leaves | Present, but quantitative data not specified | Not specified | Not specified |
| Momordicoside C | Fruit | Present, but quantitative data not specified | Not specified | Not specified |
| Momordicoside F1 | Fruit | Present, but quantitative data not specified | Not specified | Not specified |
| Momordicoside I | Fruit, Leaves | Present, but quantitative data not specified | Not specified | Not specified |
| Momordicoside K | Fruit | Present, but quantitative data not specified | Not specified | Not specified |
Experimental Protocols
The extraction, purification, and quantification of momordicosides are critical for research and development. Modern extraction techniques are often employed to enhance efficiency and yield.
1. Extraction Methodologies
-
Microwave-Assisted Extraction (MAE): This method offers a significant reduction in extraction time and solvent consumption compared to traditional methods.
-
Sample Preparation: 0.5 g of dried and powdered Momordica charantia fruit.
-
Solvent: 50 mL of methanol (B129727).
-
Procedure: The sample and solvent are placed in a microwave extraction vessel. The temperature is ramped to 80°C over 5 minutes and held for an additional 5 minutes at a microwave power of 600 W. The resulting extract is then centrifuged to separate the supernatant for further analysis.
-
-
Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to facilitate the extraction process.
-
Sample Preparation: 0.5 g of dried and powdered Momordica charantia fruit.
-
Solvent: 40 mL of methanol.
-
Procedure: The sample is sonicated in the solvent for 30 minutes at 25°C. Following sonication, the mixture is centrifuged at 4000 rpm for 15 minutes to collect the supernatant. This process is typically repeated multiple times to ensure complete extraction.
-
2. Purification Protocol: Solid-Phase Extraction (SPE)
For the purification of momordicosides from crude extracts, solid-phase extraction is a commonly used method.
-
SPE Cartridge: A C18 SPE column is typically used.
-
Procedure:
-
The C18 SPE column is pre-activated.
-
The crude methanol extract is loaded onto the column.
-
The column is washed with 30% methanol to remove impurities.
-
The momordicoside fraction is eluted with 100% methanol.
-
The collected eluate is concentrated for subsequent analysis.
-
3. Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the quantitative analysis of momordicosides.
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm) or an equivalent reversed-phase column.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (64:36, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Column Temperature: 25°C.
-
Procedure:
-
Standard Preparation: A stock solution of a momordicoside standard (e.g., Momordicoside K) is prepared in methanol. A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: The purified plant extract is filtered through a 0.22 µm membrane filter.
-
Analysis: The sample is injected into the HPLC system. The peak corresponding to the momordicoside of interest is identified based on the retention time of the standard.
-
Quantification: The concentration of the momordicoside in the sample is calculated using a calibration curve generated from the standard solutions.
-
For higher sensitivity and selectivity, especially in complex sample matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.
Mandatory Visualization: Biosynthetic Pathway and Experimental Workflow
Biosynthesis of Momordicosides
The biosynthesis of momordicosides follows the general pathway for triterpenoid synthesis in plants. It begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitane skeleton, which then undergoes a series of modifications.
Biosynthetic pathway of momordicosides.
Experimental Workflow for Momordicoside Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of momordicosides from Momordica charantia.
Workflow for momordicoside analysis.
References
The Biosynthesis of Momordicoside P in Momordica charantia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich profile of bioactive triterpenoids, including momordicosides. Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside, is among the compounds that contribute to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the enzymatic steps from primary metabolism to the formation of the core cucurbitane skeleton and subsequent tailoring reactions. This document also includes quantitative data on related gene expression and metabolite accumulation, detailed experimental protocols for the analysis of momordicosides, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers in natural product synthesis, metabolic engineering, and drug development.
Introduction
The therapeutic applications of Momordica charantia extracts, particularly in the context of metabolic disorders, have spurred intensive research into their constituent phytochemicals. The cucurbitane-type triterpenoids, a class of compounds responsible for the characteristic bitter taste of the fruit, are of particular interest due to their diverse pharmacological activities.[1][2] this compound belongs to this class of highly oxygenated and glycosylated triterpenoids.[3][4] Understanding its biosynthesis is critical for optimizing its production through biotechnological approaches and for the synthesis of novel derivatives with enhanced therapeutic potential.
The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants, which can be divided into three main stages: the synthesis of the universal C30 precursor, 2,3-oxidosqualene (B107256); the cyclization of 2,3-oxidosqualene to form the specific triterpenoid skeleton; and the subsequent modification of this skeleton through reactions such as hydroxylation, oxidation, and glycosylation.[5][6] While the initial steps are well-conserved, the later tailoring steps are what give rise to the vast diversity of momordicosides.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the isoprenoid pathway, which provides the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Formation of 2,3-Oxidosqualene
IPP and DMAPP are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These C5 units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene (B77637). Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[5]
Cyclization to the Cucurbitane Skeleton
The crucial cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). In Momordica charantia, cucurbitadienol (B1255190) synthase (McCBS) has been identified as the key enzyme responsible for the formation of cucurbitadienol, the foundational structure for momordicosides.[5][7] Interestingly, the gene expression of McCBS is highest in the leaves, suggesting that the initial steps of cucurbitacin biosynthesis may occur in the leaves, with subsequent transport of intermediates to the fruit for further modification and accumulation.[5][7]
Tailoring of the Cucurbitadienol Backbone
The conversion of cucurbitadienol to this compound involves a series of post-cyclization modifications, primarily hydroxylations and glycosylations. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively.[5][8]
While the precise sequence of hydroxylations leading to this compound is not fully elucidated, several CYP families have been implicated in cucurbitacin biosynthesis in Momordica charantia. Functional characterization of P450s from bitter melon has identified enzymes responsible for key hydroxylation events. For instance, CYP88L7 has been shown to catalyze C-19 hydroxylation and the formation of a C5-C19 ether bridge, a characteristic feature of some momordicosides.[1] CYP88L8 is responsible for C7β hydroxylation, and CYP81AQ19 is involved in C-23α hydroxylation.[1][9] The specific P450s responsible for the hydroxylation pattern of this compound are yet to be definitively identified.
The final step in the biosynthesis of many momordicosides is glycosylation, which is catalyzed by UGTs. This addition of sugar moieties increases the solubility and biological activity of the compounds. The specific UGT that attaches a sugar moiety to the this compound aglycone has not yet been functionally characterized. However, transcriptome analyses of Momordica charantia have revealed a large number of candidate UGT genes that may be involved in triterpenoid biosynthesis.[5][8]
Quantitative Data
Quantitative analysis of gene expression and metabolite accumulation provides insights into the regulation and dynamics of the this compound biosynthesis pathway.
Table 1: Expression of Oxidosqualene Cyclase Genes in Momordica charantia Tissues
| Gene | Enzyme | Predominant Tissue of Expression | Reference |
| McCBS | Cucurbitadienol synthase | Leaves | [7] |
| McIMS | Isomultiflorenol synthase | Roots, Stems | [7] |
| McBAS | β-amyrin synthase | Roots, Stems | [7] |
| McCAS | Cycloartenol synthase | All tissues | [7] |
Data is based on RPKM values from RNA-seq analysis.
Table 2: Quantitative Analysis of Triterpenoids in Momordica charantia
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Total Triterpenoids | Fruit | 1.23 - 1.72 (in different cultivars) | Spectrophotometry | [10] |
| Momordicoside A | Fruit | Not specified | HPLC | [11] |
| Aglycone of Momordicoside L | Fruit | 0.007 - 0.211 (in different geographical regions) | HPLC | [12] |
| Momordicin I | Leaves | Not specified (used as standard for total saponin (B1150181) quantification) | Spectrophotometry | [10] |
Note: Specific quantitative data for this compound is not widely available in the cited literature, highlighting a gap in current research.
Experimental Protocols
Extraction of Momordicosides
This method offers rapid and efficient extraction of momordicosides.[13]
-
Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia fruit material.
-
Extraction: Place the sample in a 100 mL microwave digestion vessel and add 50 mL of methanol.
-
Microwave Program: Ramp to 80°C over 5 minutes and hold at 80°C for 5 minutes, with the microwave power set at 600 W.
-
Post-Extraction: Allow the vessel to cool to room temperature.
-
Clarification: Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Final Preparation: Collect the supernatant, adjust the final volume to 50 mL with methanol, and filter through a 0.45 µm syringe filter prior to analysis.
This method utilizes ultrasonic waves to enhance extraction efficiency.[13]
-
Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia fruit material.
-
Extraction: Place the sample in a suitable flask and add 40 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.
-
Clarification: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Final Preparation: Collect the supernatant and filter through a 0.45 µm syringe filter prior to analysis.
Quantitative Analysis by HPLC-UV
This protocol is suitable for the routine quantification of this compound.[13]
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (64:36, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at known concentrations.
-
Sample Analysis: Inject the filtered plant extract into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration in the sample using a calibration curve generated from the standards.
Functional Characterization of Biosynthetic Enzymes (General Workflow)
This workflow outlines the general steps for identifying and characterizing new enzymes in the this compound pathway.
-
Gene Identification: Use RNA-seq data from different tissues of Momordica charantia to identify candidate CYP and UGT genes that show co-expression with known triterpenoid biosynthesis genes like McCBS.[1][7]
-
Gene Cloning: Amplify the full-length cDNA of the candidate genes by PCR.
-
Heterologous Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[1]
-
Enzyme Assays:
-
For CYPs, co-express the candidate gene with a cucurbitadienol synthase in yeast, which provides the substrate in situ.
-
For UGTs, incubate the purified recombinant protein with the putative aglycone substrate and a UDP-sugar donor (e.g., UDP-glucose).
-
-
Product Identification: Analyze the reaction products using LC-MS and NMR to determine their chemical structures and confirm the function of the enzyme.
Visualizations
Caption: Putative biosynthetic pathway of this compound in Momordica charantia.
Caption: General workflow for functional characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound in Momordica charantia is a complex process involving a series of enzymatic reactions catalyzed by oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. While the initial steps leading to the formation of the cucurbitane skeleton are relatively well-understood, the specific enzymes and the precise sequence of tailoring reactions leading to this compound remain an active area of research. The identification and functional characterization of the specific CYPs and UGTs involved in the later stages of this compound biosynthesis are crucial next steps. Furthermore, elucidating the regulatory mechanisms that control the expression of these biosynthetic genes will be vital for developing strategies to enhance the production of this medicinally important compound. A comprehensive understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and the development of novel therapeutic agents.
References
- 1. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Momordicoside P: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from the fresh fruits of Momordica charantia, presents a compelling profile for further investigation in drug discovery and development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for extraction and analysis, and the putative biological signaling pathways of this compound. While direct experimental data for this compound is still emerging, this document synthesizes the available information and draws parallels from structurally related momordicosides to offer a robust foundational resource.
Physicochemical Properties
This compound is a complex natural product with a defined molecular structure and specific physicochemical characteristics that are crucial for its handling, formulation, and analytical characterization.[2][3]
Structural and General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-d-allopyranoside | [2] |
| Molecular Formula | C₃₆H₅₈O₉ | |
| Molecular Weight | 634.9 g/mol | |
| CAS Number | 1011726-62-7 | |
| Appearance | White powder (inferred) | |
| Purity | ≥98% (commercially available) |
Solubility
The solubility of this compound is a critical factor for its use in biological assays and for formulation development. Due to its complex, hydrophobic chemical structure, it exhibits poor aqueous solubility. A qualitative summary of its solubility in various organic solvents is provided in Table 2. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Water | Poor |
Stability
Specific stability-indicating studies for this compound are not widely available. However, based on the general characteristics of triterpenoid saponins, it is likely susceptible to degradation under certain conditions, primarily through the hydrolysis of its glycosidic linkages. Table 3 outlines the inferred stability profile of this compound.
| Condition | Inferred Stability | Potential Degradation Pathway | Reference |
| Thermal | Likely unstable at elevated temperatures | Hydrolysis of glycosidic bonds | |
| Acidic (Low pH) | Likely unstable | Hydrolysis of the glycosidic bond | |
| Basic (High pH) | Potentially more stable than in acidic conditions | Ester hydrolysis (if applicable) and other base-catalyzed reactions | |
| Oxidative | Susceptible | Oxidation of the triterpenoid backbone and sugar moieties | |
| Photolytic | Stability not documented, but potentially susceptible | Photodegradation |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and analysis of this compound, as well as protocols for evaluating its biological activity based on studies of related compounds.
Extraction and Isolation
The extraction of this compound from Momordica charantia can be achieved using various techniques. Ultrasound-assisted extraction is an efficient method that reduces extraction time and solvent consumption.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dried and powdered fruit of Momordica charantia is used as the starting material.
-
Extraction Solvent: 80% Methanol (B129727) (Methanol:Water, 80:20, v/v) is a commonly used solvent.
-
Procedure:
-
Place the powdered plant material in a suitable flask.
-
Add the 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).
-
Sonicate the mixture in an ultrasonic bath for 120 minutes at a controlled temperature of 46°C.
-
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Centrifuge the filtrate to remove any remaining solid particles.
-
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Purification: The crude extract can be further purified using column chromatography on silica (B1680970) gel or C18 with a suitable solvent gradient to isolate this compound.
References
Unveiling Novel Momordicosides: A Technical Guide to Identification and Characterization in Bitter Melon
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel momordicosides from Momordica charantia, commonly known as bitter melon. This document outlines detailed experimental protocols, presents quantitative data on recently discovered compounds, and visualizes key experimental workflows and biological pathways to facilitate further research and development in this field.
Introduction
Momordica charantia is a well-established plant in traditional medicine, with a growing body of scientific evidence supporting its various therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[1][2][3] These bioactivities are largely attributed to a class of cucurbitane-type triterpenoid (B12794562) saponins (B1172615) known as momordicosides.[1][4] The continuous discovery of novel momordicosides with unique structural features and enhanced biological activities underscores the importance of ongoing phytochemical investigation of this plant. This guide serves as a technical resource for the isolation, structural elucidation, and biological evaluation of these promising natural products.
Quantitative Data on Novel Momordicosides
Recent research has led to the isolation and characterization of several new momordicosides. The following tables summarize the key quantitative data for some of these recently identified compounds, providing a comparative overview for researchers.
Table 1: Structural and Physicochemical Data of Novel Momordicosides
| Compound Name | Molecular Formula | Molecular Weight (Da) | Source (Part of Plant) | Key Spectroscopic Data Highlights | Reference |
| Kuguaovin A | C₃₅H₅₄O₇ | 609.3777 [M+Na]⁺ | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Kuguaovin B | C₃₂H₅₀O₅ | 514.3607 | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Kuguaovin C | C₃₂H₅₂O₅ | 516.3763 | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Kuguaovin D | C₃₂H₅₂O₅ | 516.3763 | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Kuguaovin E | C₃₀H₄₈O₄ | 472.3552 | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Kuguaovin F | C₃₀H₅₀O₄ | 474.3709 | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Kuguaovin G | C₃₀H₅₀O₄ | 474.3709 | Vines | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside A | C₃₆H₅₈O₉ | 634.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside B | C₃₆H₅₈O₉ | 634.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside C | C₃₆H₆₀O₉ | 636.4186 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside D | C₃₈H₆₂O₁₁ | 694.4241 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside E | C₃₆H₅₈O₁₀ | 650.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside F | C₃₆H₅₈O₁₀ | 650.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside G | C₄₂H₆₈O₁₄ | 796.4610 | Fruit | ¹H and ¹³C NMR, HRESIMS | |
| Yeojooside H | C₄₂H₆₈O₁₅ | 812.4558 | Fruit | ¹H and ¹³C NMR, HRESIMS |
Table 2: Bioactivity Data of Novel Momordicosides
| Compound Name | Biological Activity | Assay | Results (e.g., IC₅₀) | Reference |
| Kuguaovins A-G | Anti-inflammatory | Anti-NO production assay | IC₅₀ = 15–35 μM | |
| Yeojooside G | PTPN2 Inhibition | Protein Tyrosine Phosphatase Assay | >70% inhibition | |
| Yeojooside H | PTPN2 Inhibition | Protein Tyrosine Phosphatase Assay | >70% inhibition |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the identification of novel momordicosides.
Isolation and Purification of Momordicosides
This protocol represents a synthesized methodology based on common practices for isolating cucurbitane-type triterpenoids from Momordica charantia.
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., fruits, vines).
-
Wash, slice, and dry the material in a hot air oven at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Fractionation:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Momordicosides are typically concentrated in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Subject the bioactive fraction (e.g., n-BuOH fraction) to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of increasing polarity, typically using a chloroform-methanol or ethyl acetate-methanol solvent system.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool similar fractions and subject them to further purification steps.
-
Utilize repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
Structural Elucidation
The structures of the isolated compounds are determined using a combination of modern spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the accurate molecular weight and molecular formula of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons, and to piece together the overall structure of the momordicoside.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.
3. X-ray Crystallography:
-
In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.
Bioactivity Screening
1. Anti-inflammatory Activity Assay (Anti-NO Production):
-
RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence and absence of the isolated momordicosides.
-
The production of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated to quantify the anti-inflammatory activity.
2. Protein Tyrosine Phosphatase (PTP) Inhibition Assay:
-
The inhibitory activity of the isolated momordicosides against protein tyrosine phosphatases, such as PTPN2, is evaluated.
-
The assay measures the dephosphorylation of a substrate by the enzyme in the presence of the test compounds.
-
The percentage of inhibition is calculated to determine the potency of the momordicosides as PTP inhibitors.
Signaling Pathways and Mechanisms of Action
Novel momordicosides have been implicated in modulating various cellular signaling pathways, contributing to their observed biological activities.
Inhibition of Pro-inflammatory Pathways
Several momordicosides exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide. This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Modulation of Insulin (B600854) Signaling
Certain novel momordicosides, such as yeojoosides G and H, have shown inhibitory activity against protein tyrosine phosphatases (PTPs) like PTPN2. PTPs are negative regulators of the insulin signaling pathway. By inhibiting these enzymes, momordicosides can potentially enhance insulin sensitivity, suggesting their therapeutic potential for diabetes.
Conclusion
The identification and characterization of novel momordicosides from Momordica charantia continue to be a promising area of natural product research. The methodologies outlined in this guide, from isolation and structural elucidation to bioactivity screening, provide a framework for the systematic investigation of these compounds. The presented quantitative data and pathway diagrams offer valuable insights for researchers and drug development professionals, highlighting the potential of these novel natural products as leads for the development of new therapeutic agents. Further research is warranted to fully explore the pharmacological potential and mechanisms of action of this diverse class of compounds.
References
- 1. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
Momordicoside P: A Technical Guide for Researchers
COMPOUND IDENTIFICATION
| Identifier | Value | Reference |
| Compound Name | Momordicoside P | [1] |
| CAS Number | 1011726-62-7 | [1] |
| Chemical Formula | C36H58O9 | [2] |
| Compound Class | Cucurbitane-type Triterpenoid (B12794562) Saponin | [1] |
| Natural Source | Fresh fruits of Momordica charantia (Bitter Melon) | [1] |
Introduction
This compound is a cucurbitane-type triterpenoid glycoside isolated from the bitter melon, Momordica charantia. This class of compounds is of significant interest to the scientific community due to the diverse pharmacological activities exhibited by its members, including anti-diabetic, anti-inflammatory, and anti-cancer properties. While extensive research has been conducted on various momordicosides, specific biological data for this compound remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of this compound, drawing comparative insights from its structurally related analogs to elucidate its potential biological activities and mechanisms of action.
Physicochemical Properties and Solubility
Potential Biological Activities and Signaling Pathways
Based on the activities of its analogs, this compound is predicted to modulate key cellular signaling pathways.
Anti-Diabetic Activity: The AMPK Signaling Pathway
Several momordicosides, including analogs Q, R, S, and T, have demonstrated anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing diabetes.
Figure 1: Postulated AMPK signaling pathway activation by this compound.
Anti-Inflammatory and Antioxidant Activity: The Keap1/Nrf2/ARE Pathway
Bioactive compounds from Momordica charantia are known to modulate the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon stimulation, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes. This mechanism may underlie the potential antioxidant and anti-inflammatory effects of momordicosides.
Figure 2: Potential modulation of the Keap1/Nrf2/ARE pathway by this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of momordicosides from Momordica charantia. These can be adapted for the specific study of this compound.
Extraction and Isolation
A common method for obtaining momordicosides involves solvent extraction followed by chromatographic purification.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol or Ethanol (B145695)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Silica (B1680970) gel and Sephadex LH-20 for column chromatography
-
Solvents for chromatography (e.g., n-hexane, chloroform, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction: The powdered plant material is extracted with 80% ethanol or methanol, often with the aid of ultrasonication to improve efficiency.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity to separate fractions.
-
Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, including on Sephadex LH-20, and finally by preparative HPLC to yield pure momordicosides.
References
Spectroscopic and Structural Elucidation of Momordicoside P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the structural elucidation of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia. It is important to note that specific, publicly available experimental data for a compound explicitly named "this compound" is limited, and the name may refer to a novel or uncharacterized compound.[1] Therefore, this guide presents representative data and protocols based on closely related and well-characterized momordicosides from the same plant source to provide a foundational understanding for researchers.
Introduction to this compound
This compound belongs to the family of cucurbitane triterpenoid saponins, which are abundantly found in the medicinal plant Momordica charantia, commonly known as bitter melon.[1] These compounds are of significant interest due to their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-tumor properties.[2][3] The structural characterization of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound has the chemical formula C₃₆H₅₈O₉ and is identified by the CAS number 1011726-62-7.[4]
Spectroscopic Data
The following tables summarize representative spectroscopic data for cucurbitane-type triterpenoid glycosides, which can serve as a reference for the analysis of this compound.
Table 1: Representative ¹H NMR Data for a Cucurbitane Triterpenoid Glycoside from Momordica charantia
Note: This table is based on data for similar compounds, as specific data for this compound is not publicly available.
| Position | δH (ppm, mult., J in Hz) |
| Aglycone | |
| 1 | 1.65 (m), 1.05 (m) |
| Anomeric Protons | |
| (Sugar Units) | 4.5-5.5 |
| Olefinic Protons | |
| (C=C) | 5.0-6.0 |
| Methyl Protons | |
| (CH₃) | 0.7-1.5 (s, d, t) |
Table 2: Representative ¹³C NMR Data for a Cucurbitane Triterpenoid Glycoside from Momordica charantia
Note: For this compound (C₃₆H₅₈O₉), 36 distinct carbon signals are expected.
| Carbon Type | δC (ppm) |
| Carbonyl Carbons | |
| (C=O) | 170-220 |
| Olefinic Carbons | |
| (C=C) | 100-150 |
| Anomeric Carbons | |
| (Sugar Units) | 100-105 |
Table 3: Mass Spectrometry Data for Momordicosides
| Technique | Ionization Mode | Key Observations |
| High-Resolution Mass Spectrometry (HRMS) | ESI | Provides accurate mass for molecular formula determination. |
| Tandem Mass Spectrometry (MS/MS) | ESI | Reveals fragmentation patterns, including loss of sugar moieties and specific cleavages within the triterpenoid skeleton, aiding in structural elucidation. |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and characterization of momordicosides.
3.1. Extraction and Isolation
The initial step involves the extraction of crude compounds from the plant material.
-
Extraction : Dried and powdered Momordica charantia is typically extracted with methanol (B129727) or ethanol.
-
Fractionation : The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
3.2. Spectroscopic Analysis
-
NMR Spectroscopy :
-
Sample Preparation : A purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N).
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
-
Mass Spectrometry :
-
Instrumentation : High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis : For tandem MS (MS/MS), precursor ions are selected and fragmented to obtain structural information.
-
Workflow and Signaling Pathway Visualization
Experimental Workflow for Isolation and Structural Elucidation
The logical flow for the isolation and structural elucidation of a momordicoside is depicted below.
Proposed Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are still under investigation, other bioactive compounds from Momordica charantia have been shown to influence key cellular cascades. For instance, extracts from the plant are known to regulate the AMPK signaling pathway, which is crucial for glucose and lipid metabolism.
This guide provides a foundational framework for the spectroscopic analysis of this compound. Further research is required to isolate and definitively characterize this specific compound and to fully elucidate its biological activities and mechanisms of action.
References
Navigating the Challenges of a Promising Triterpenoid: A Technical Guide to the Solubility and Stability of Momordicoside P
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Momordicoside P
This technical guide offers an in-depth exploration of the solubility and stability of this compound, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from Momordica charantia (bitter melon). While specific quantitative data for this compound is not extensively available in public literature, this document provides a robust framework based on the known characteristics of closely related momordicosides and general principles of triterpenoid saponin chemistry. This guide is intended to support research, formulation development, and analytical method validation for this promising bioactive compound.
Solubility Profile of this compound
Understanding the solubility of this compound is fundamental for its handling, formulation, and bioavailability assessment. As with many triterpenoid saponins (B1172615), this compound exhibits a complex solubility profile, being generally poorly soluble in aqueous solutions due to its hydrophobic aglycone backbone.[1]
Qualitative Solubility
Based on supplier information and the general behavior of related compounds, this compound is soluble in several common organic solvents.[1][2][3] This information is crucial for initial stock solution preparation and extraction procedures.
Table 1: Qualitative Solubility of this compound and Related Saponins
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | Soluble | [1][4] |
| Methanol | Soluble | [4][5] |
| Acetone | Soluble | [2][3] |
| Chloroform | Soluble | [2][3] |
| Dichloromethane | Soluble | [2][3] |
| Ethyl Acetate | Soluble | [2][3] |
| Water | Poorly Soluble / Insoluble | [1] |
Quantitative Solubility
Precise quantitative solubility data for this compound is not readily found in scientific literature. However, data for the structurally similar Momordicoside K provides a useful reference point for researchers.
Table 2: Quantitative Solubility of Momordicoside K
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | ~6.49 mg/mL (10 mM) | Calculation from commercial solution | [6] |
| Ethanol | Data not available | - | [6] |
Stability Profile of this compound
The stability of this compound is a critical parameter that influences its shelf-life, formulation strategy, and ultimately its therapeutic efficacy. Triterpenoid saponins are susceptible to degradation under various environmental conditions, primarily through the hydrolysis of their glycosidic linkages.[2][7]
Table 3: Inferred Stability Characteristics and Degradation Pathways of this compound
| Condition | Stability | Potential Degradation Pathway | Reference |
| Acidic (Low pH) | Likely Unstable | Hydrolysis of glycosidic bonds, leading to the formation of the aglycone and free sugars. | [7] |
| Basic (High pH) | Potentially more stable than acidic conditions, but degradation is possible. | Base-catalyzed hydrolysis of glycosidic bonds, though generally slower than acid hydrolysis. Ester hydrolysis if applicable. | [7][8] |
| Thermal (Heat) | Susceptible | Accelerated hydrolysis of glycosidic bonds and other potential thermal decomposition reactions. | [7] |
| Oxidative | Susceptible | Oxidation of the triterpenoid backbone and sugar moieties. | [2] |
| Photolytic (Light) | Potentially Susceptible | Photodegradation leading to structural changes. | [2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvent (e.g., water, phosphate (B84403) buffer, ethanol)
-
Vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound solid to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow any undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (pure solid or in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the sample solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% H₂O₂) and store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or its solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Assess the formation of degradation products by observing new peaks in the chromatograms.
-
Evaluate the peak purity of the this compound peak to ensure the method's specificity.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Workflow for a forced degradation study of this compound.
Caption: General degradation pathway of this compound via hydrolysis.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound, providing a foundational resource for researchers. While specific quantitative data remains limited, the provided qualitative data, inferred stability profile, and detailed experimental protocols offer a clear path forward for the systematic investigation of this compound. Further rigorous studies are essential to fully characterize its physicochemical properties, which will be instrumental in unlocking its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Momordicoside G | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to the Chemical Diversity of Momordicosides
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the chemical diversity, quantitative distribution, and key biological activities of momordicosides, a class of bioactive compounds from Momordica charantia (bitter melon). It includes detailed experimental protocols for extraction, purification, and structural analysis, along with visualizations of critical signaling pathways.
The Chemical Landscape of Momordicosides
Momordicosides are a diverse group of cucurbitane-type triterpenoid (B12794562) saponins, which are considered the primary bioactive constituents of Momordica charantia.[1][2] These compounds are largely responsible for the characteristic bitter taste of the plant and its documented therapeutic effects, including antidiabetic, anti-inflammatory, and antitumor activities.[3][4]
The chemical diversity of momordicosides arises from two main sources:
-
Structural variations in the aglycone (triterpenoid) core: The foundational structure is a tetracyclic cucurbitane skeleton. Diversity is introduced through different patterns of hydroxylation, oxidation (e.g., the presence of aldehyde or ketone groups), and the formation of epoxide rings.[5]
-
Variations in the glycosidic chains: Momordicosides are saponins, meaning they have one or more sugar moieties attached to the aglycone core. The type, number, and linkage positions of these sugar units (such as glucose, xylose, and allopyranoside) contribute significantly to the vast number of identified momordicosides.
Over 200 triterpenoids have been reported from bitter melon, with common examples including Momordicoside A, B, I, K, and L, each possessing a unique substitution pattern that influences its biological activity.
Quantitative Distribution of Momordicosides and Related Compounds
The concentration and composition of momordicosides in Momordica charantia are highly variable, depending on the part of the plant (fruits, leaves, seeds, stems), cultivar, geographical origin, and stage of maturity. This variability underscores the importance of standardized extraction and quantification methods for research and commercial product development.
The following table summarizes quantitative data for key bioactive compounds found in bitter melon.
| Compound Class | Compound Name | Plant Part / Product | Reported Concentration / Content | Reference(s) |
| Triterpenoid Glycosides | Momordicoside A | Fruit | - | |
| Momordicoside I | Fruit, Leaves | - | ||
| Momordicoside K | Fruit | - | ||
| Momordicoside L (Aglycone) | Fruit | 0.007 - 0.211 mg/g (in different geographical regions) | ||
| Total Saponins | Fruit | 0.6385% | ||
| Triterpenoids | Total Terpenoids | Fruit | 0.5317% | |
| Sterols | Charantin | Fruit | - | |
| Proteins/Peptides | Polypeptide-p ("plant insulin") | Fruit, Seeds, Tissues | Mw approx. 11 kDa | |
| Phenolics | Total Phenolics | Fruit | 10.6 - 12.5 mg/g (Indian White cultivar) | |
| Multi-Analyte | 5 Cucurbitane Triterpenes & Glycosides | Dietary Supplements | Total content ranged from 17 to 3464 µ g/serving |
Key Biological Activities and Signaling Pathways
Momordicosides exert their therapeutic effects by modulating several critical cellular signaling pathways.
Anti-Diabetic Activity: AMPK Pathway Activation
A primary mechanism for the antidiabetic effects of momordicosides is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK in muscle and adipose tissues enhances the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which increases glucose uptake from the blood. In the liver, AMPK activation reduces glucose production.
Anti-Inflammatory Activity: NF-κB Pathway Inhibition
Certain momordicosides, such as Momordicine I, exhibit potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory genes. By preventing its activation, momordicosides suppress the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines (e.g., TNF-α, IL-6).
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. chemistryjournal.net [chemistryjournal.net]
Methodological & Application
Unlocking the Potential of Bitter Melon: Advanced Extraction Techniques for Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon). This compound and related compounds have garnered significant scientific interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-tumor activities. The efficient extraction and purification of this compound are critical first steps for further research and development.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the yields of total momordicosides or charantin obtained through various extraction techniques. This data can serve as a valuable reference for selecting a suitable extraction strategy. Microwave-Assisted Extraction (MAE) has been reported to yield a significantly higher total triterpenoid content compared to Ultrasound-Assisted Extraction (UAE).[1][2]
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield | Reference |
| Hot Reflux Extraction | 50% Ethanol (B145695) | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g (charantin) | [3] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol (B129727) in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g (charantin) | [3] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Not specified | 30 min | 1:20 (g/mL) | Efficient for total momordicosides | [3] |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min | 1:100 (g/mL) | Significantly higher total triterpenoid content than UAE | [1] |
| Supercritical Fluid Extraction (SFE-CO₂) | Carbon Dioxide with Ethanol modifier | 42.5 | 3 hours | Not specified | Not specified for this compound, but optimal for total momordicosides | [1] |
| Ultrahigh Pressure Extraction (UPE) | 70% Ethanol | Not specified | 7 min | 45.3:1 (mL/g) | 3.270 g Rg1 equivalents/100 g dry weight (total momordicosides) | [4] |
Experimental Protocols
The following are detailed protocols for common and effective methods for extracting and purifying this compound from Momordica charantia.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
For finer separation, centrifuge the filtrate at 4000 rpm for 15 minutes and collect the supernatant.[3]
-
-
Solvent Evaporation:
-
Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to avoid thermal degradation of the compounds.
-
Continue evaporation until a viscous crude extract is obtained.
-
-
Storage: Store the crude extract at -20°C for long-term preservation.
Protocol 2: Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol
-
Microwave extraction system
-
Microwave digestion vessels
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 0.5 g of dried bitter melon powder and place it into a microwave extraction vessel.[5]
-
Extraction:
-
Centrifugation:
-
After extraction and cooling, centrifuge the sample at 4000 rpm for 10 minutes.[1]
-
-
Supernatant Collection:
-
Collect the supernatant.
-
-
Solvent Evaporation:
-
Concentrate the supernatant using a rotary evaporator to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C.
Protocol 3: Supercritical Fluid Extraction (SFE-CO₂)
Objective: To extract this compound using supercritical carbon dioxide, a green extraction technique.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Supercritical fluid extraction system
-
Carbon dioxide (food grade)
-
Ethanol (as a modifier)
Procedure:
-
Sample Preparation: Place the powdered bitter melon into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Extraction and Separation:
-
Perform the extraction for 3 hours.
-
Conduct a one-step separation at 35°C to precipitate the extracted compounds.[1]
-
-
Collection: Collect the precipitated extract for further purification.
Protocol 4: Purification of this compound
Objective: To isolate this compound from the crude extract using chromatographic techniques.
Part A: Solid-Phase Extraction (SPE) for preliminary purification
Materials and Reagents:
-
Crude bitter melon extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 6 mL of 100% methanol through it.[5]
-
Equilibration: Equilibrate the cartridge with 6 mL of deionized water.
-
Sample Loading: Load 0.5 mL of the crude methanol extract onto the SPE column.[5]
-
Washing: Wash the column with 6 mL of 30% methanol to remove polar impurities.[5]
-
Elution: Elute the fraction containing this compound with 6 mL of 100% methanol.[5]
-
Concentration: Concentrate the eluted fraction under a stream of nitrogen or using a rotary evaporator.
Part B: Column Chromatography for final purification
Materials and Reagents:
-
Partially purified extract from SPE
-
Silica (B1680970) gel (for normal-phase chromatography) or C18 silica gel (for reversed-phase chromatography)
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, chloroform (B151607), ethyl acetate, methanol, water)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., n-hexane) and pack it into the glass column.
-
Sample Loading: Dissolve the concentrated extract from SPE in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient for separating triterpenoids is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol.[6]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Monitoring: Monitor the collected fractions using TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound, a cucurbitane-type triterpenoid, originates from the cyclization of 2,3-oxidosqualene. This initial step is catalyzed by oxidosqualene cyclases (OSCs) to form the cucurbitadienol (B1255190) skeleton. Subsequent modifications, including hydroxylations and glycosylations, are carried out by cytochrome P450 enzymes (CYP450s) and glycosyltransferases (GTs), respectively, to yield the final this compound molecule.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Developing Analytical Standards for Momordicoside P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of analytical standards for Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside of significant interest for its potential therapeutic properties.[1][2] Found in plant species of the Momordica genus, particularly bitter melon (Momordica charantia), precise and reliable quantification of this compound is essential for quality control, standardization of herbal products, and pharmacological research.[1][2][3]
Physicochemical Properties
A foundational aspect of developing an analytical standard is understanding the physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₀O₉ | |
| Molecular Weight | 648.9 g/mol | |
| CAS Number | 81348-84-7 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol (B129727), ethanol | |
| Purity (typical) | ≥98% (HPLC) |
Experimental Protocols
Accurate quantification of this compound relies on efficient extraction from the plant matrix followed by precise analytical determination.
Extraction Protocols
Two effective methods for extracting this compound from dried and powdered plant material are detailed below.
1. Ultrasound-Assisted Extraction (UAE)
This method utilizes acoustic cavitation to enhance the extraction process.
-
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol (HPLC grade)
-
Ultrasonic bath (sonicator)
-
Centrifuge
-
-
Procedure:
-
Weigh 0.5 g of the powdered plant material and place it in a suitable flask.
-
Add 40 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at 25°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet four more times, pooling all the collected supernatants.
-
Concentrate the pooled extract under reduced pressure.
-
Adjust the final volume to a known volume (e.g., 40 mL) with methanol.
-
Filter the extract through a 0.45 µm syringe filter before analysis.
-
2. Microwave-Assisted Extraction (MAE)
This protocol offers a rapid extraction alternative.
-
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol (HPLC grade)
-
Microwave digestion system
-
-
Procedure:
-
Weigh 0.5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave system.
-
Set the microwave program to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes, with the power set at 600 W.
-
After cooling, filter the extract through a 0.45 µm syringe filter prior to analysis.
-
Caption: General workflow for this compound extraction and analysis.
Quantitative Analysis Protocols
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the predominant techniques for the quantification of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (64:36, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 203 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, create a series of calibration standards at known concentrations.
-
Calibration Curve: Inject the calibration standards and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered plant extract under the same conditions.
-
Quantification: Identify the this compound peak in the sample chromatogram based on retention time and determine its concentration using the calibration curve.
-
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for complex matrices.
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to ensure separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: ESI, positive or negative mode (to be optimized for this compound)
-
MS/MS Parameters: Optimize precursor and product ion transitions for this compound using a standard solution.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV method.
-
Analysis: Inject standards and samples into the UPLC-MS/MS system.
-
Quantification: Perform quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Create a calibration curve and calculate the concentration in the samples.
-
Data Presentation
While extensive quantitative data for this compound is not widely available, the following table presents representative data for closely related Momordicosides found in Momordica charantia extracts. This can serve as a reference for expected concentration ranges.
| Momordicoside | Plant Material Origin | Analytical Method | Concentration (mg/g of dry weight) | Reference |
| Aglycone of Momordicoside L | M. charantia from Shandong | HPLC | 0.211 | |
| Aglycone of Momordicoside L | M. charantia from Henan | HPLC | 0.033 | |
| Aglycone of Momordicoside L | M. charantia from Hebei | HPLC | 0.013 | |
| Aglycone of Momordicoside L | M. charantia from Jiangxi | HPLC | 0.007 |
Note: The concentrations of individual Momordicosides can vary significantly based on the plant cultivar, geographical origin, stage of maturation, and the extraction and analytical methods employed.
Signaling Pathways
Momordicosides have been reported to exert their metabolic effects through the activation of key cellular signaling pathways.
AMPK Signaling Pathway
Momordicosides are recognized as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.
Caption: this compound activates the AMPK signaling pathway.
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Some bioactive compounds from Momordica charantia are known to modulate this pathway. Under normal conditions, Keap1 keeps the transcription factor Nrf2 inactive. Upon stimulation, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: Potential modulation of the Keap1/Nrf2/ARE pathway.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), belongs to a class of compounds with significant therapeutic potential. While specific biological data for this compound is not extensively documented, its structural analogs have demonstrated a range of biological activities, primarily centered around metabolic and inflammatory diseases.[1][2] This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory, anti-diabetic, and cytotoxic bioactivities of this compound, based on established methods for related compounds.
I. Anti-inflammatory Activity
Momordicoside analogs have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[2][3] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Quantitative Data Summary: Anti-inflammatory Activity of Momordicoside Analogs
| Compound/Extract | Assay | Cell Line | IC50 / Inhibition % | Reference |
| Momordicine I | iNOS Expression | RAW 264.7 | Dose-dependent inhibition | |
| Methanol Extract | Nitric Oxide Production | RAW 264.7 | IC50: 48.2 µg/mL | |
| Momordicoside G | Pro-inflammatory markers (NF-κB, iNOS, IL-6, IL-1β, TNF-α, Cox-2) | RAW 264.7 | Significant downregulation |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with this compound alone to assess any intrinsic effect on NO production.
-
Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway: NF-κB Inhibition
II. Anti-diabetic Activity
The anti-diabetic potential of Momordica charantia compounds is well-documented, with mechanisms including the inhibition of carbohydrate-digesting enzymes and modulation of glucose metabolism. Several momordicosides have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.
Quantitative Data Summary: Anti-diabetic Activity of Momordicoside Analogs
| Compound/Extract | Assay | Target/Cell Line | IC50 / Effect | Reference |
| Momordicoside G | α-Amylase Inhibition | - | 70.5% inhibition | |
| Gentisic acid 5-O-β-d-xyloside | α-Glucosidase Inhibition | - | 56.4% inhibition | |
| Momordicosides Q, R, S, T | AMPK Activation | - | Activation of AMPK pathway | |
| Cucurbitane-type triterpenoids | Glucose Uptake | Hepatic FL83B cells | Enhanced glucose uptake |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay evaluates the potential of this compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound stock solution
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Preparation: Prepare solutions of this compound and acarbose in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Protocol: 2-NBDG Glucose Uptake Assay
This assay measures the effect of this compound on glucose uptake in cells like 3T3-L1 adipocytes or L6 myotubes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
3T3-L1 adipocytes or L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
Insulin (B600854) (positive control)
-
2-NBDG
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into adipocytes or culture L6 myotubes in appropriate multi-well plates.
-
Serum Starvation: Serum-starve the cells for 2-4 hours in KRH buffer.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control with insulin (e.g., 100 nM).
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence to the protein concentration of each well.
Signaling Pathway: AMPK Activation
III. Cytotoxic Activity
Preliminary assessment of anticancer activity often involves evaluating the cytotoxicity of a compound against various cancer cell lines using assays like the MTT assay.
Quantitative Data Summary: Cytotoxicity of a Momordicoside Analog
| Compound | Cell Line | IC50 (µg/mL) after 48h | Reference |
| Momordicine I | Cal27 (Head and Neck Cancer) | 7.0 | |
| Momordicine I | JHU029 (Head and Neck Cancer) | 6.5 | |
| Momordicine I | JHU022 (Head and Neck Cancer) | 17.0 |
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.
Experimental Workflow: In Vitro Bioactivity Screening
References
Application Notes and Protocols: Unraveling the Mechanism of Action of Momordicoside P
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies detailing the specific mechanism of action of Momordicoside P are limited in publicly available scientific literature. This document synthesizes the current understanding of the mechanisms of action of closely related cucurbitane triterpenoids, particularly other momordicosides isolated from Momordica charantia (bitter melon), to infer the probable activities of this compound. The experimental protocols provided are general methodologies commonly used in the study of these compounds.
Introduction
This compound, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia, is a member of a class of compounds that has attracted significant interest for its potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] While specific data on this compound is scarce, research on analogous momordicosides provides a strong foundation for understanding its likely biological activities.[3] This technical guide delineates the putative mechanisms of action of this compound, focusing on key signaling pathways implicated in cellular metabolism, inflammation, and survival.
Core Signaling Pathways
The primary mechanisms of action attributed to momordicosides involve the modulation of critical cellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway, the PI3K/Akt/mTOR pathway, the Keap1/Nrf2/ARE pathway, and the NF-κB pathway.[1]
Activation of the AMPK Signaling Pathway
Momordicosides are recognized as potent activators of AMPK, a central regulator of cellular energy homeostasis.[1] Activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. The proposed mechanism for AMPK activation by momordicosides involves the upstream kinase CaMKKβ.
Diagram of the Putative AMPK Activation Pathway by this compound:
Caption: Putative AMPK signaling pathway activated by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Some studies on Momordica charantia extracts and their constituents suggest an inhibitory effect on the PI3K/Akt pathway, which would complement their pro-apoptotic and anti-proliferative activities.
Diagram of the Putative PI3K/Akt Inhibition Pathway by this compound:
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Modulation of the Keap1/Nrf2/ARE Pathway
The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. Upon exposure to certain stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some bioactive compounds from Momordica charantia are known to modulate this pathway.
Diagram of the Putative Keap1/Nrf2/ARE Modulation by this compound:
Caption: Putative modulation of the Keap1/Nrf2/ARE pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a key contributor to a range of pathologies, and Momordicoside K and related compounds have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
Diagram of the Putative NF-κB Inhibition Pathway by this compound:
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Presentation
Table 1: Comparative Biological Activity of Momordicoside Analogs
| Compound | Target/Assay | IC50 Value (µM) | Reference |
| Momordicoside A | α-Glucosidase | Moderate Inhibition at 50 µM | |
| Momordicoside M | α-Glucosidase | Moderate Inhibition at 50 µM | |
| Charantin | α-Amylase | 28 | |
| Momordicinin | α-Amylase | 36 | |
| Momordicoside L | IL-6 Expression | Significantly Decreased | |
| Momordicoside A | IL-6 Expression | Significantly Decreased | |
| Karaviloside VI | IL-6 Expression | Significantly Decreased | |
| Karaviloside VIII | IL-6 Expression | Significantly Decreased | |
| Momordicoside L | TNF-α Expression | Significantly Decreased | |
| Momordicoside A | TNF-α Expression | Significantly Decreased | |
| Momordicoside L | COX-2 Expression | Significantly Decreased | |
| Karaviloside VI | COX-2 Expression | Significantly Decreased |
Experimental Protocols
Protocol 1: Western Blot Analysis for AMPK Activation
Objective: To determine the effect of this compound on the activation of AMPK by measuring its phosphorylation.
Workflow Diagram:
References
Application Note: Purification of Momordicoside P using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Momordicoside P is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from Momordica charantia (bitter melon).[1] These compounds are of significant interest due to their potential therapeutic properties.[2] Obtaining high-purity this compound is essential for accurate pharmacological studies, quality control of herbal preparations, and drug development.[1] Column chromatography is a fundamental and effective technique for the isolation and purification of individual momordicosides from complex plant extracts.[3] This application note provides detailed protocols for the purification of this compound using both normal-phase (silica gel) and reversed-phase (C18) column chromatography, including initial extraction and final purity analysis.
Principle of Column Chromatography: Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column). For momordicosides, two common approaches are:
-
Normal-Phase Chromatography: Utilizes a polar stationary phase like silica (B1680970) gel. Nonpolar compounds elute first, and the polarity of the mobile phase is gradually increased to elute more polar compounds.[3]
-
Reversed-Phase Chromatography: Employs a nonpolar stationary phase (e.g., C18-bonded silica). Polar compounds elute first, and the strength of the mobile phase is increased by adding more organic solvent to elute nonpolar compounds like this compound.[4]
Experimental Workflow
The overall process for isolating this compound involves an initial extraction from the plant material, followed by one or more chromatographic purification steps, and finally, analysis to confirm purity.
References
Application Notes and Protocols: Momordicoside P as a Potential Therapeutic Agent
Disclaimer: Direct experimental data specifically for Momordicoside P is limited in publicly available literature. The following application notes and protocols are synthesized from research on structurally related cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon), providing a strong framework for investigating the therapeutic potential of this compound.
Introduction
This compound, a cucurbitane-type triterpenoid (B12794562) glycoside, is a member of a class of compounds from Momordica charantia with significant therapeutic promise.[1] Analogs of this compound have demonstrated a range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[2][3] These effects are largely attributed to the modulation of critical cellular signaling pathways.[1][4] This document provides detailed protocols and data to guide researchers in exploring the therapeutic potential of this compound.
Data Presentation
Table 1: Anti-inflammatory Activity of Momordica charantia Triterpenoids
| Compound | Assay | Target/Cell Line | IC50 Value (µM) |
| Cucurbitane-type triterpenoids | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 11.3–29.1 |
| M. charantia extract | Pro-inflammatory cytokines (IL-6, IL-12 p40, TNF-α) | LPS-stimulated bone marrow-derived dendritic cells | - |
Data synthesized from multiple sources indicating the potential of these compounds in treating inflammatory diseases.
Table 2: Cytotoxic Activity of Related Triterpenoids
| Compound | Cell Line | IC50 Value (µM) |
| Xuedanencin G | - | 1.82 |
| Xuedanencin H | - | 2.45 |
These compounds, isolated from Hemsleya penxianensis, demonstrate the potent cytotoxicity of some cucurbitane triterpenoids.
Signaling Pathways
Momordicosides are known to modulate several key signaling pathways involved in metabolism, inflammation, and cell survival.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
Momordicosides are recognized as potent activators of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, which is beneficial for managing diabetes. The activation of AMPK by these compounds is thought to be mediated, at least in part, through the CaMKKβ-dependent pathway.
Caption: this compound activation of the AMPK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival, growth, and proliferation. Some constituents of Momordica charantia have been shown to inhibit this pathway, which complements their pro-apoptotic and anti-proliferative activities.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway
Chronic inflammation is often linked to the activation of the NF-κB pathway. Momordicosides have demonstrated potent anti-inflammatory effects by inhibiting this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Caption: this compound inhibition of the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol outlines a general method for the extraction and isolation of momordicosides from Momordica charantia fruit.
Materials:
-
Dried and powdered Momordica charantia fruit
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Silica (B1680970) gel and Sephadex LH-20 for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
Extraction:
-
Macerate the dried plant powder in 80% methanol or ethanol at room temperature.
-
Alternatively, perform ultrasound-assisted extraction for a shorter duration.
-
Filter the extract to remove solid debris.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate).
-
-
Purification:
-
Subject the desired fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Perform further purification using Sephadex LH-20 column chromatography.
-
Finally, purify this compound to homogeneity using preparative HPLC.
-
Caption: Workflow for the extraction and isolation of this compound.
Protocol 2: In Vitro AMPK Activation Assay
This protocol describes how to assess the activation of AMPK in a cell-based assay using Western blotting.
Materials:
-
Cell line (e.g., L6 myotubes, HepG2)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-AMPK (Thr172) and anti-total-AMPK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated AMPK and total AMPK.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
Protocol 3: In Vivo Formulation and Administration
Due to the poor aqueous solubility of many triterpenoids, a suitable formulation is crucial for in vivo studies.
Materials for Co-solvent Formulation (for intraperitoneal injection):
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
0.9% Saline (sterile)
Procedure:
-
Solubilization: Dissolve this compound in a minimal amount of DMSO.
-
Co-solvent Addition: Add PEG 400 to the solution and mix well.
-
Final Dilution: Gradually add 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Administration: Administer the formulation to the animal model via the desired route (e.g., intraperitoneal injection).
Materials for Oral Suspension:
-
This compound (micronized if possible)
-
0.5% (w/v) Carboxymethyl Cellulose (CMC) in deionized water
-
0.1% (v/v) Tween® 80
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC solution. Add 0.1% Tween® 80 and mix.
-
Suspension Preparation: Weigh the required amount of this compound. Create a smooth paste with a small amount of the vehicle. Gradually add the remaining vehicle while stirring to form a uniform suspension.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
Conclusion
While further research is needed to fully elucidate the specific properties of this compound, the information available for related compounds suggests its significant potential as a therapeutic agent. The protocols and data presented here provide a solid foundation for researchers to investigate its mechanisms of action and evaluate its efficacy in various disease models.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Momordicoside P Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), is a compound of increasing interest for its potential therapeutic properties.[1] Extracts from Momordica charantia have a long history of use in traditional medicine for various ailments, including diabetes, inflammation, and cancer.[1][2] While research into the specific bioactivities of this compound is ongoing, its structural similarity to other well-characterized momordicosides, such as Momordicine I and Momordicoside K, suggests potential cytotoxic effects against cancer cells.[1]
These application notes provide a comprehensive guide to fundamental cell-based assays for evaluating the cytotoxicity of this compound. The protocols detailed herein are foundational methods that can be adapted to investigate the specific effects of this compound on various cancer cell lines. Due to the limited availability of specific quantitative data for this compound, data for the structurally related compound Momordicine I and general Momordica charantia extracts are provided as a benchmark for experimental design and data interpretation.[1]
Data Presentation: Cytotoxicity of Related Compounds
The following tables summarize the cytotoxic effects of compounds structurally related to this compound on various cancer cell lines. This data can be used as a reference for designing dose-response studies for this compound.
Table 1: Cytotoxicity of Momordicine I in Human Head and Neck Cancer (HNC) Cell Lines [1]
| Cell Line | IC50 (µg/mL) after 48h |
| Cal27 | 7.0 |
| JHU029 | 6.5 |
| JHU022 | 17.0 |
Table 2: Cytotoxicity of Momordica charantia Methanol Extract (MCME) in Various Human Cancer Cell Lines [3]
| Cell Line | Approximate IC50 (mg/mL) after 24h |
| Hone-1 (Nasopharyngeal Carcinoma) | 0.35 |
| AGS (Gastric Adenocarcinoma) | 0.30 |
| HCT-116 (Colorectal Carcinoma) | 0.30 |
| CL1-0 (Lung Adenocarcinoma) | 0.25 |
Key Signaling Pathways in Momordicoside-Induced Cytotoxicity
The cytotoxic effects of momordicosides are believed to be mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
AMPK Signaling Pathway
Momordicosides have been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to the inhibition of anabolic pathways that consume ATP, thereby potentially suppressing cancer cell growth.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Some studies on Momordica charantia extracts suggest an inhibitory effect on the PI3K/Akt pathway, which would complement their pro-apoptotic and anti-proliferative activities.
Intrinsic Apoptosis Pathway
Many bioactive compounds from Momordica charantia induce apoptosis in cancer cells. This is often achieved through the intrinsic, mitochondria-dependent apoptotic pathway, which involves the activation of caspases and regulation of pro- and anti-apoptotic proteins.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), belongs to a class of compounds that have demonstrated a wide range of pharmacological activities. While extensive research has been conducted on the extracts of Momordica charantia and other related momordicosides, specific data on the anti-inflammatory properties of this compound are limited in publicly available scientific literature.[1] This document provides a comprehensive guide for researchers interested in investigating the anti-inflammatory effects of this compound. The protocols and data presented are based on established methodologies and findings for closely related cucurbitane triterpenoids, offering a strong framework for initiating studies on this compound.
The anti-inflammatory effects of momordicosides are primarily attributed to their ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2][3][4]
Data Presentation: Anti-inflammatory Activity of Momordicoside Analogs
The following tables summarize the quantitative data on the inhibitory activities of various momordicosides, which are structurally similar to this compound. This data can serve as a reference for designing experiments and understanding the potential potency of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Momordicoside Analogs
| Compound | Assay | Cell Line | Inhibitory Concentration (IC50) in µM | Reference |
| Momordicoside G | Inhibition of IL-6 production | LPS-stimulated BMDCs | 0.245 | [5] |
| Momordicoside F2 | Inhibition of TNF-α production | LPS-stimulated BMDCs | 0.043 | [5] |
| Momordicoside G | Inhibition of TNF-α production | LPS-stimulated BMDCs | >5 | [5] |
| Momordicine I | Inhibition of Nitric Oxide (NO) production | LPS-stimulated RAW 264.7 cells | Not specified, dose-dependent inhibition | [6][7] |
| Various Cucurbitane-Type Triterpenoids | Inhibition of IL-6 production | LPS-stimulated BMDCs | 0.028–1.962 | [8] |
| Various Cucurbitane-Type Triterpenoids | Inhibition of IL-12 p40 production | LPS-stimulated BMDCs | 0.012–1.360 | [8] |
| Various Cucurbitane-Type Triterpenoids | Inhibition of TNF-α production | LPS-stimulated BMDCs | 0.033–4.357 | [8] |
BMDCs: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor. Note: Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
1. Materials and Reagents:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
3. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Use the collected cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
5. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.
-
After removing the supernatant for NO and cytokine analysis, add MTT solution to the remaining cells and incubate for 4 hours.
-
Add solubilization solution and measure the absorbance at 570 nm.
Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of this compound.
1. Animals:
-
Male Wistar rats (180-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard pellet diet and water ad libitum.
-
All procedures should be approved by the Institutional Animal Ethics Committee.
2. Materials and Reagents:
-
This compound
-
λ-Carrageenan
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Plethysmometer
3. Experimental Procedure:
-
Divide the rats into four groups (n=6 per group):
-
Group I (Control): Vehicle
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally)
-
Group III (Test Group 1): this compound (e.g., 25 mg/kg, orally)
-
Group IV (Test Group 2): this compound (e.g., 50 mg/kg, orally)
-
-
Administer the vehicle, indomethacin, or this compound to the respective groups.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
4. Data Analysis:
-
Calculate the increase in paw volume for each rat at each time point compared to the initial volume.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways
The anti-inflammatory effects of momordicosides are believed to be mediated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Momordicosides are thought to inhibit this process.[2][7]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Momordica charantia extracts have been shown to suppress the activation of MAPKs.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
protocols for isolating Momordicoside P from plant extracts
Application Notes and Protocols for the Isolation of Momordicoside P from Plant Extracts
This document provides detailed application notes and protocols for the isolation of this compound, a cucurbitane-type triterpenoid (B12794562) glycoside of significant interest for its potential therapeutic properties. These protocols are intended for researchers, scientists, and drug development professionals working on the extraction, purification, and characterization of this bioactive compound from plant sources, primarily Momordica charantia (bitter melon) and Momordica grosvenorii (Luo Han Guo).
This compound, along with other momordicosides, is recognized for a variety of biological activities, including potential antidiabetic and anti-inflammatory effects. The precise and efficient isolation of this compound is critical for quality control, standardization of herbal products, and further pharmacological investigation.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. Various techniques have been developed, each with distinct advantages. The following table summarizes quantitative data from several common extraction methods to facilitate comparison. It is important to note that yields can vary based on plant cultivar, geographical origin, and maturation stage.
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield | Reference |
| Hot Reflux Extraction | Momordica charantia (dried) | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g (steroidal glycoside) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Momordica charantia (dried fruit powder) | 80% Methanol (B129727) in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g (total momordicosides) | [2] |
| Ultrasound-Assisted Extraction (UAE) | Momordica charantia (powdered sample) | 80% Ethanol | Room Temperature | 30 min | 1:20 (g/mL) | Not specified for this compound | [3] |
| Microwave-Assisted Extraction (MAE) | Momordica charantia (dried fruit powder) | Methanol | 80 | 5 min ramp, 5 min hold | 1:100 (g/mL) | Not specified for this compound | [2][4] |
| Ultrahigh-Pressure Extraction (UHPE) | Momordica grosvenorii (dried fruit powder) | 70% Ethanol | Room Temperature | 7 min | 45:1 (mL/g) | Not specified for this compound | |
| Soxhlet Extraction | Momordica charantia | 80% Methanol:Water | Sub-boiling | 120 min | 1:50 (w/v) | 1.17 mg/g (charantin) | |
| Maceration | Momordica charantia (leaves) | 80% Ethanol | Room Temperature | 1 week | Not specified | Not specified |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Place the powdered sample into a 500 mL Erlenmeyer flask.
-
Add 260 mL of 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 120 minutes at a controlled temperature of 46°C.
-
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
For finer separation, centrifuge the filtrate at 4000 rpm for 15 minutes and collect the supernatant.
-
-
Solvent Evaporation:
-
Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.
-
Continue evaporation until a viscous crude extract is obtained.
-
-
Storage: Store the crude extract at -20°C for long-term preservation.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol
-
Microwave extraction system with safe extraction vessels
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Place the sample in a 100 mL microwave-safe extraction vessel.
-
Add 50 mL of methanol.
-
Set the microwave extractor to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes with a power of 600 W.
-
-
Filtration and Centrifugation:
-
After the extraction is complete and the vessel has cooled, transfer the contents to a centrifuge tube.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the extract at -20°C.
Protocol 3: Purification of this compound by Column Chromatography
Objective: To isolate this compound from the crude extract using column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for mobile phase (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol, chloroform (B151607), methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Momordicosides typically concentrate in the ethyl acetate and n-butanol fractions.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).
-
Concentrate the n-butanol fraction (enriched with momordicosides) and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by TLC.
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the pooled fractions to column chromatography on Sephadex LH-20.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to yield pure this compound, use preparative HPLC.
-
A common system utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water.
-
-
Quantification: The concentration of this compound can be determined using an analytical HPLC system, typically with UV detection at around 203-208 nm.
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Caption: Key stages in this compound isolation.
References
Troubleshooting & Optimization
Technical Support Center: Momordicoside P Purification and Isolation
Welcome to the technical support center for Momordicoside P. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor during purification?
This compound is a cucurbane-type triterpenoid (B12794562) glycoside found in the bitter melon (Momordica charantia).[1] Its potential biological activities make it a compound of significant interest.[1] Maintaining the structural integrity of this compound throughout extraction and purification is crucial for accurate experimental results and to ensure the efficacy of any resulting products.[1] Degradation can lead to a loss of biological activity and the formation of unknown compounds that may interfere with analysis.[1]
Q2: What are the primary factors that can lead to the degradation of this compound?
The main factors contributing to the degradation of this compound include:
-
Temperature: High temperatures, especially above 60°C, can significantly accelerate the degradation of momordicosides.[1]
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly under acidic conditions which can cleave the sugar moieties from the triterpenoid backbone.
-
Light: Prolonged exposure to UV or ambient light may lead to photodegradation.
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade this compound if not properly inactivated during the initial extraction stages.
Q3: What are the recommended storage conditions for this compound extracts and purified compounds?
For crude or semi-purified extracts, storage at low temperatures is recommended to minimize degradation. Storing at 4°C can slow down degradation compared to room temperature, but for long-term storage, freezing at -20°C or below is advisable. For purified this compound, it is best to store it as a solid in a desiccated environment at -20°C or -80°C to ensure long-term stability. If in solution, use a non-reactive solvent like methanol (B129727) or DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: How does High-Performance Liquid Chromatography (HPLC) aid in the purification of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for purifying this compound. It separates components in a mixture based on their differing affinities for the stationary and mobile phases. In the context of this compound purification, HPLC can precisely isolate it from other structurally similar compounds in the bitter gourd extract, resulting in a high-purity product.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Suggested Solution |
| Incomplete Cell Lysis | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Suboptimal Extraction Solvent | The choice of solvent is critical. While methanol and ethanol (B145695) are common, optimizing the polarity is key. A step-gradient elution with varying ethanol concentrations can improve extraction efficiency. |
| Inefficient Extraction Method | Consider using advanced extraction techniques like ultrasonic or microwave-assisted extraction to enhance the release of this compound from the plant matrix compared to simple maceration. |
| Degradation During Extraction | Avoid excessive heat. If using a heat-based method, minimize the duration. Non-thermal methods like ultrasonic extraction can reduce thermal degradation. Consider a blanching step for fresh plant material to deactivate endogenous enzymes. |
Issue 2: Poor Chromatographic Resolution and Co-elution of Similar Compounds
| Possible Cause | Suggested Solution |
| Co-elution with structurally similar compounds | This is a frequent challenge. To improve separation: • Adsorbent Selection: Macroporous resins can be effective for initial enrichment. For finer separation, silica (B1680970) gel is a common choice. • Solvent System Optimization: Systematically optimize the mobile phase. Experiment with different solvent systems (e.g., methanol, ethanol, acetone) and conditions. |
| Poor Chromatographic Resolution | Optimize the mobile phase composition and gradient. A C18 column is commonly used for momordicoside analysis. Ensure the mobile phase pH is stable and appropriate. |
| Orthogonal HPLC Methods | Use a different column chemistry or mobile phase system for a secondary purification step. For instance, if a C18 column with a methanol-water mobile phase was used initially, consider a phenyl-hexyl column or a mobile phase containing acetonitrile (B52724) for the next step. |
Issue 3: Presence of Impurities in the Final Product After HPLC Purification
| Possible Cause | Suggested Solution |
| Persistent Impurities | If impurities remain after preparative HPLC, consider the following: • Crystallization: This is a powerful technique for achieving high purity. Experiment with various solvent systems and conditions (e.g., slow evaporation, cooling) to induce crystallization. • Solid-Phase Extraction (SPE): SPE can be used as a final polishing step to remove minor impurities. A Carb cartridge has been shown to be effective for the cleanup of momordicosides before HPLC analysis. |
| Matrix Effects in Crude Extracts | Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds before HPLC analysis. |
Issue 4: Precipitation of this compound in Aqueous Solutions
| Possible Cause | Suggested Solution |
| Limited aqueous solubility | This compound has limited solubility in purely aqueous solutions, especially at high concentrations. |
| Precipitation after dilution of DMSO stock | This is common when the aqueous buffer cannot maintain the solubility at the desired working concentration. |
| Solutions | • Prepare a Concentrated Stock Solution: Dissolve this compound powder in a small volume of an organic solvent like DMSO or ethanol. • Optimized Dilution: Warm the aqueous assay buffer to 37°C. While vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop to prevent localized high concentrations. • Co-solvent Use: Prepare a 1:1 (v/v) mixture of DMSO and Ethanol. Dilute your this compound stock into this co-solvent mixture before diluting it into your final aqueous buffer. • Gentle Warming and Sonication: If cloudiness persists, placing the solution in a 37°C ultrasonic water bath for 5-10 minutes may help. |
Data Presentation
Table 1: Comparison of Extraction Methods for Momordicosides
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | |
| Soxhlet Extraction | Methanol:Water (80:20, v/v) | Sub-boiling | 120 min | 1:50 (w/v) | 1.17 mg/g (charantin) |
Table 2: Comparison of Analytical Methods for Momordicoside Quantification
| Parameter | HPLC | HPTLC | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity | Planar chromatographic separation | Chromatographic separation coupled with mass-based detection |
| Selectivity | Good | Moderate to Good | Excellent |
| Sensitivity | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Analysis Time | ~20-30 min per sample | High throughput (multiple samples per plate) | ~5-15 min per sample |
| Solvent Consumption | Moderate | Low | Low |
| Primary Use | Routine quality control, quantification | Rapid screening, semi-quantitative analysis | Metabolomics, quantification of trace levels |
Data compiled from various studies for a comprehensive overview.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Place the powdered sample into a 500 mL Erlenmeyer flask.
-
Add 260 mL of 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 120 minutes at a controlled temperature of 46°C.
-
-
Filtration and Centrifugation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to avoid thermal degradation. Continue evaporation until a viscous crude extract is obtained.
-
Purification (Optional but Recommended): The crude extract can be further purified using column chromatography (e.g., silica gel or C18) with a suitable solvent gradient to isolate this compound.
-
Storage: Store the final extract at -20°C for long-term preservation.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol
-
Microwave extraction system
-
Extraction vessels (microwave-safe)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Place the sample in a 100 mL microwave-safe extraction vessel.
-
Add 50 mL of methanol.
-
Set the microwave extractor to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes with a power of 600 W.
-
-
Filtration and Centrifugation: After the extraction is complete and the vessel has cooled, transfer the contents to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification: Further purification can be performed using chromatographic techniques to isolate this compound.
-
Storage: Store the extract at -20°C.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for common purification challenges.
References
Technical Support Center: Optimizing Momordicoside P Yield from Momordica charantia
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of Momordicoside P from Momordica charantia (bitter melon).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Cell Lysis: The solvent is not effectively penetrating the plant material to extract the compound.[1] | Ensure the Momordica charantia fruit is dried and finely powdered to maximize the surface area for solvent penetration.[1] |
| Inappropriate Solvent System: The polarity of the solvent may not be optimal for extracting this compound. | Aqueous organic solvents like ethanol (B145695) and methanol (B129727) are highly effective.[2] Experiment with different concentrations, as studies show 50% to 80% ethanol or methanol solutions are often optimal.[2] For instance, an 80% methanol-water mixture has been found to be effective for charantin, a related glycoside.[2] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can significantly reduce yield. | Systematically optimize extraction time and temperature. Higher temperatures can increase solubility and diffusion but may also lead to degradation. Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Ultrahigh-Pressure Extraction (UHPE) which can offer higher yields in shorter times. Experiment with higher solid-to-solvent ratios, such as 1:26 w/v or 45.3:1 mL/g. | |
| Degradation of this compound: The compound may be degrading during the extraction process due to excessive heat or pH instability. | Avoid excessive heat and prolonged extraction times. Consider non-thermal methods like UHPE. This compound is susceptible to hydrolysis in acidic conditions, so maintain a neutral pH unless a controlled acidification step is part of the protocol. | |
| Enzymatic Degradation: Endogenous enzymes in the fresh plant material can degrade this compound. | If using fresh Momordica charantia, consider a blanching step to deactivate enzymes before solvent extraction. | |
| Inconsistent Results | Variability in Plant Material: The concentration of phytochemicals in Momordica charantia can vary depending on the cultivar, geographical origin, and stage of maturation. | Standardize the plant material by using the same source and maturity level for all experiments. |
| Lack of Precise Control Over Parameters: Minor variations in experimental conditions can lead to different outcomes. | Maintain strict control over all extraction parameters, including temperature, time, and solvent concentration for each experimental run. | |
| Poor Chromatographic Resolution or Peak Shape (HPLC Analysis) | Inappropriate Mobile Phase or Column: The HPLC method may not be optimized for this compound. | A C18 reversed-phase column is commonly used. Optimize the mobile phase composition and gradient. A common mobile phase is a mixture of acetonitrile (B52724) and water. Ensure the pH of the mobile phase is stable. |
| Matrix Effects from Crude Extracts: Other compounds in the extract can interfere with the analysis. | Employ a solid-phase extraction (SPE) clean-up step to remove interfering compounds before HPLC analysis. | |
| Detector Wavelength Not Optimal: Momordicosides lack a strong chromophore, making detection challenging. | Set the UV detector to a low wavelength, typically around 203-208 nm. | |
| Precipitation of this compound in Solution | Limited Aqueous Solubility: this compound has limited solubility in purely aqueous solutions, especially at higher concentrations. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For experiments, dilute this stock solution into your aqueous buffer, keeping the final organic solvent concentration low (typically <0.5%). Gentle warming (e.g., to 37°C) and vortexing may help redissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most effective for maximizing the yield of this compound?
A1: Modern extraction techniques are generally more efficient than traditional methods. Ultrasound-Assisted Extraction (UAE) and Ultrahigh-Pressure Extraction (UHPE) have been shown to provide higher yields in shorter periods compared to conventional methods like Soxhlet or heat reflux extraction. For example, UAE has been reported to be 2.74 times more efficient than the Soxhlet method for extracting charantin, a related glycoside. Microwave-Assisted Extraction (MAE) has also been shown to yield significantly higher total triterpenoid (B12794562) content than UAE.
Q2: What is the recommended solvent for extracting this compound?
A2: Aqueous organic solvents, particularly ethanol and methanol, are highly effective for extracting momordicosides. The addition of water to the organic solvent can enhance the swelling of the plant material, which increases the contact surface area and improves extraction efficiency. Studies have indicated that ethanol or methanol concentrations between 50% and 80% are often optimal.
Q3: How do temperature and time influence the extraction of this compound?
A3: Both temperature and time are critical parameters. Increasing the extraction temperature can enhance the solubility and diffusion rate of this compound, leading to a higher yield. However, excessively high temperatures can cause degradation of the compound. Similarly, extraction time generally has a positive correlation with yield up to a certain point, after which the yield may plateau or even decrease due to compound degradation. The optimal temperature and time will depend on the extraction method used.
Q4: How can I purify this compound from the crude extract?
A4: The crude extract can be purified using chromatographic techniques. Column chromatography with silica (B1680970) gel or C18 as the stationary phase and a suitable solvent gradient is a common method for isolating this compound. Solid-phase extraction (SPE) with a C18 cartridge can also be used for sample clean-up and concentration before further purification or analysis.
Q5: What is the best way to store this compound to ensure its stability?
A5: For long-term preservation, store the final extract or purified this compound at -20°C. If in solution, use a solvent like methanol or DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Protect the compound from light, as prolonged exposure can lead to photodegradation.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of momordicosides and related compounds from Momordica charantia. Direct comparisons can be challenging due to variations in plant material, solvent systems, and analytical methods across studies.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g (steroidal glycoside) | |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g (charantin) | |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min | Not Specified | Significantly higher total triterpenoid content than UAE | |
| Ultrahigh-Pressure Extraction (UHPE) | 70% Ethanol | Not Specified | 7.0 min | 45.3:1 (mL/g) | 3.270 g Rg1 equivalents/100 g (total momordicosides) | |
| Supercritical Fluid Extraction (SFE-CO2) | Carbon Dioxide with Ethanol modifier | 42.5 | 3 hours | Not Specified | Not specified for this compound |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies for extracting momordicosides and related compounds.
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and finely powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Place the powdered sample into a 500 mL Erlenmeyer flask.
-
Add 260 mL of 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 120 minutes at a controlled temperature of 46°C.
-
-
Filtration and Centrifugation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to prevent thermal degradation. Continue evaporation until a viscous crude extract is obtained.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel or C18) with a suitable solvent gradient to isolate this compound.
-
Storage: Store the final extract at -20°C for long-term preservation.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This is a general HPLC method that can be adapted for the analysis of this compound.
Objective: To quantify this compound in an extract using HPLC-UV.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and Water (64:36, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C or 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Dissolve the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the filtered plant extract into the HPLC system under the same conditions.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for optimizing this compound yield.
Caption: Putative signaling pathway of this compound's bioactivity.
References
Momordicoside P stability issues and degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) of significant research interest.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical consideration?
This compound is a cucurbitane-type triterpenoid glycoside isolated from the bitter melon, Momordica charantia.[1] Its stability is paramount because degradation can lead to a loss of biological activity and the formation of unknown compounds that may interfere with experimental analyses, yielding inaccurate results.[1]
Q2: What are the primary factors that induce the degradation of this compound?
The main factors that can cause the degradation of this compound include:
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the sugar moieties from the triterpenoid backbone.[1][3]
-
Temperature: Elevated temperatures can accelerate the degradation of momordicosides.[1]
-
Light: Prolonged exposure to UV or ambient light may lead to photodegradation.[1]
-
Enzymatic Activity: Endogenous enzymes from the plant material can degrade this compound if not properly inactivated during extraction.[1]
Q3: What are the degradation products of this compound?
Under hydrolytic conditions, such as in the presence of acid, this compound is expected to degrade into its aglycone (the triterpenoid core) and its constituent sugar moieties.[1][4][5] The exact identity of the aglycone and the number and type of sugars would be confirmed through structural elucidation techniques like mass spectrometry and NMR spectroscopy.[1]
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: For long-term stability, purified this compound in solid form should be stored in a desiccated environment at -20°C or -80°C.[1]
-
Stock Solutions: Concentrated stock solutions in organic solvents like DMSO or ethanol (B145695) should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Working Solutions: Aqueous working solutions should ideally be prepared fresh. If short-term storage is necessary, they should be kept at 4°C and protected from light.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in my experiments.
-
Possible Cause: Degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your culture media or buffer. Triterpenoid saponins (B1172615) are generally more stable in a slightly acidic to neutral pH range (approximately 5.5 to 7.4). Avoid strongly acidic or alkaline conditions.
-
Control Temperature: Ensure that your experimental conditions do not expose this compound to high temperatures for extended periods.
-
Protect from Light: Minimize the exposure of your solutions containing this compound to direct light.
-
Fresh Preparations: Prepare working solutions fresh from a properly stored stock solution before each experiment.
-
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause: Limited aqueous solubility of this compound, especially at higher concentrations.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Gentle Warming: Gentle warming to around 37°C may aid in dissolution, but avoid excessive heat.
-
Adjust Concentration: You may need to work with a lower concentration of this compound in your final solution.
-
-
Issue 3: Inconsistent quantification of this compound using HPLC.
-
Possible Cause: Sample degradation or chromatographic issues.
-
Troubleshooting Steps:
-
Cooled Autosampler: Keep your samples in an autosampler cooled to 4°C to prevent degradation prior to injection.[1]
-
Optimize Chromatography: If you observe poor peak shape or resolution, optimize your mobile phase composition and gradient. A C18 column is commonly used for momordicoside analysis.[1][6]
-
Check for Matrix Effects: If analyzing crude extracts, consider using a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[1][6]
-
Verify Detector Wavelength: Momordicosides often lack a strong chromophore and are typically detected at low UV wavelengths (e.g., 203-208 nm).[6]
-
-
Data Presentation
Table 1: Inferred Stability Characteristics of this compound
| Condition | Stability | Potential Degradation Pathway |
| Acidic (Low pH) | Likely unstable | Hydrolysis of the glycosidic bond, leading to the formation of the aglycone and constituent sugars.[1] |
| Basic (High pH) | Potentially more stable than in acidic conditions, but degradation is possible. | Ester hydrolysis if any ester groups are present; potential for other base-catalyzed reactions.[1] |
| Oxidative | Susceptible | Oxidation of the triterpenoid backbone and sugar moieties.[1] |
| Photolytic (Light) | Stability under light is not well-documented; however, many complex organic molecules are susceptible to photodegradation. | Photochemical reactions leading to structural changes.[1] |
Table 2: Estimated Thermal Degradation of this compound in Solution *
| Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 4 | 24 | < 1 |
| 25 (Room Temp) | 24 | 1 - 5 |
| 40 | 24 | 5 - 15 |
| 60 | 24 | > 20 |
*Disclaimer: Specific quantitative stability data for this compound is limited. This table provides an estimated degradation profile based on the known stability of other cucurbitane triterpenoid glycosides and is intended to guide experimental design.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[7][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a methanol-water mixture) at a known concentration (e.g., 1 mg/mL).[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.[7]
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample at various time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general HPLC method for the analysis of this compound.[1][6]
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is typically used, for example, starting with a lower percentage of B and gradually increasing it (e.g., 30% B to 90% B over 25 minutes).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 203-208 nm.[6]
-
Injection Volume: 10 µL.[1]
-
Quantification: Create a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing the peak area with the calibration curve.[1]
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Momordicoside - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Momordicoside P
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Momordicoside P.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and ultimately compromise the reliability of the analytical results for this compound.[2][3]
Q2: What are the most common causes of peak tailing for a saponin (B1150181) like this compound?
A2: For a triterpenoid (B12794562) saponin like this compound, peak tailing in reversed-phase HPLC is often caused by a combination of factors:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with active sites on the stationary phase.[4] For silica-based columns (e.g., C18), residual silanol (B1196071) groups on the surface can interact with polar functional groups on the this compound molecule, leading to a secondary retention mechanism and peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, causing peak distortion and tailing.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to voids or channels in the packing material, which can cause peak tailing. This can also involve the loss of end-capping on the stationary phase.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, contributing to peak broadening and tailing.
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A systematic approach is crucial. Start by evaluating your current method and then make incremental changes. The troubleshooting workflow provided in the diagram below offers a logical sequence of steps to identify and resolve the issue. Key areas to investigate include the column, mobile phase, and sample preparation.
Q4: What initial steps should I take to address the peak tailing?
A4: Begin with the simplest and most common solutions:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Use a Guard Column: If you are not already using one, a guard column can protect the analytical column from contaminants in the sample matrix.
-
Ensure Proper Sample Preparation: Use techniques like Solid Phase Extraction (SPE) to clean up your sample and remove interfering compounds that might contribute to peak tailing.
Troubleshooting Experimental Protocol
This protocol provides a detailed methodology for systematically addressing peak tailing in the HPLC analysis of this compound.
Objective: To identify the cause of peak tailing for this compound and optimize the HPLC method to achieve a symmetrical peak shape (Tailing Factor ≤ 1.2).
Materials:
-
This compound standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Buffers (e.g., formic acid, acetic acid, ammonium (B1175870) acetate)
-
HPLC system with UV detector
-
C18 reversed-phase column (preferably end-capped)
-
Guard column
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Establish a Baseline:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard into the HPLC system using your current method.
-
Record the chromatogram and calculate the tailing factor for the this compound peak.
-
-
Column Evaluation:
-
If the tailing factor is > 1.2, replace the guard column (if present) and re-inject the standard. If the peak shape improves, the guard column was the source of the problem.
-
If there is no improvement, replace the analytical column with a new, high-quality, end-capped C18 column. These columns have fewer accessible silanol groups, which can reduce tailing for polar compounds.
-
Inject the standard and evaluate the peak shape. If the tailing is resolved, the original column was degraded or inappropriate for the analysis.
-
-
Mobile Phase Optimization:
-
pH Adjustment:
-
Prepare mobile phases with small additions of an acid (e.g., 0.1% formic acid or acetic acid). This will lower the pH and suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.
-
Systematically test these mobile phases and observe the effect on peak shape.
-
-
Buffer Concentration:
-
If using a buffered mobile phase, try increasing the buffer concentration (e.g., from 10 mM to 25 mM). This can sometimes help to mask the effects of residual silanols.
-
-
Organic Modifier:
-
If your mobile phase uses acetonitrile, try substituting it with methanol, or use a mixture of both. The choice of organic solvent can influence peak shape.
-
-
-
Sample and Injection Optimization:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the mobile phase. Dissolving the sample in the mobile phase itself is a good practice.
-
Injection Volume and Concentration:
-
Reduce the injection volume by half and re-analyze.
-
Dilute the sample by a factor of 5 and 10 and inject again. If the peak shape improves, column overload was likely the issue.
-
-
-
System Evaluation:
-
Extra-Column Volume: Check all tubing and connections for excessive length or dead volume. Use narrow-bore tubing where possible.
-
Data Analysis:
For each modification, calculate the tailing factor of the this compound peak. A tailing factor between 0.9 and 1.2 is generally considered acceptable.
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to troubleshoot peak tailing for this compound.
| Parameter | Initial Condition (Example) | Recommended Adjustments | Expected Outcome |
| Column | Standard C18, 5 µm, 4.6 x 250 mm | Switch to an end-capped C18 column or a column with a different stationary phase chemistry. | Reduced secondary interactions with silanol groups, leading to a more symmetrical peak. |
| Mobile Phase pH | Neutral (e.g., water/acetonitrile) | Add 0.1% formic acid or 0.1% acetic acid to the mobile phase. | Suppression of silanol ionization, minimizing peak tailing. |
| Buffer Concentration | 10 mM Potassium Dihydrogen Phosphate | Increase to 20-50 mM. | Improved masking of residual silanol groups. |
| Organic Modifier | Acetonitrile | Try methanol or a mixture of acetonitrile and methanol. | Altered selectivity and potentially improved peak shape. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min. | Increased interaction time with the stationary phase, which may improve peak shape in some cases. |
| Temperature | Ambient | Increase to 30-40 °C. | Improved mass transfer and reduced mobile phase viscosity, potentially leading to sharper peaks. |
| Injection Volume | 10 µL | Reduce to 5 µL or 2 µL. | Prevention of column overload and improved peak symmetry. |
| Sample Concentration | 1 mg/mL | Dilute to 0.1 mg/mL or 0.05 mg/mL. | Avoidance of detector and column saturation, leading to better peak shape. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC peak tailing.
References
Technical Support Center: Improving the Resolution of Momordicosides in Chromatography
Welcome to the Technical Support Center for the chromatographic analysis of momordicosides. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of these valuable cucurbitane-type triterpenoid (B12794562) glycosides from Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for momordicoside separation?
A1: The most commonly used and recommended stationary phase for the separation of momordicosides is a C18 reversed-phase column.[1] These columns separate compounds based on their hydrophobicity, which is ideal for the diverse polarity range of momordicosides. Other stationary phases like C8 or Phenyl-Hexyl may offer different selectivity and can be explored if C18 columns do not provide adequate resolution.
Q2: What are the typical mobile phase compositions for momordicoside analysis?
A2: Both isocratic and gradient elution methods are employed for momordicoside analysis. A common starting point for gradient elution is a mobile phase consisting of acetonitrile (B52724) and water.[2] The addition of small amounts of acid, such as 0.1% formic acid or acetic acid, can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2] For isocratic methods, a mixture of acetonitrile, methanol (B129727), and a buffer like potassium dihydrogen phosphate (B84403) has been successfully used.[1]
Q3: What is the optimal detection wavelength for momordicosides?
A3: Momordicosides lack a strong chromophore, which can make UV detection challenging.[2] Detection is typically performed at low UV wavelengths, between 203 nm and 208 nm, to achieve sufficient sensitivity.[1][2] For analyses requiring higher sensitivity, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended.[2]
Q4: How can I improve the resolution between structurally similar momordicosides?
A4: To enhance the resolution of closely eluting momordicosides, several strategies can be implemented:
-
Optimize the mobile phase: Adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase can significantly alter selectivity. In reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention times and may improve separation.[1]
-
Employ gradient elution: A shallow gradient, where the mobile phase composition changes gradually, can provide better separation for complex mixtures of momordicosides with varying polarities.[2]
-
Adjust the pH: Modifying the mobile phase pH can alter the ionization state of momordicosides and improve peak shape and resolution.[1]
-
Reduce the flow rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, although it will also increase the analysis time.[1]
-
Adjust the column temperature: Temperature can influence the viscosity of the mobile phase and the selectivity of the separation. Experimenting with a column oven to maintain a consistent temperature, typically between 30-40°C, is advisable.[2]
Q5: What are common issues that lead to poor peak shape (tailing or fronting)?
A5: Poor peak shape is often caused by secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH. Tailing peaks can result from interactions with residual silanol groups on the silica (B1680970) backbone of the column; adding a small amount of acid to the mobile phase can mitigate this.[2] Fronting peaks may indicate column overload, which can be addressed by diluting the sample or reducing the injection volume.[2]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Strength | For reversed-phase HPLC, increase the proportion of the aqueous component in the mobile phase to increase retention and potentially improve separation.[2] |
| Suboptimal Gradient Program | Implement a shallower gradient, particularly around the elution time of the momordicosides of interest, to allow more time for separation to occur.[2] |
| Incorrect Stationary Phase | While C18 is a good starting point, consider trying a different stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for your specific sample.[2] |
| Low Column Efficiency | Ensure the column is properly packed and has not degraded. If performance does not improve after flushing, the column may need to be replaced.[2] |
| Flow Rate is Too High | Decrease the flow rate to allow for more interaction between the analytes and the stationary phase, which can enhance resolution.[1] |
| Suboptimal Column Temperature | Use a column oven to control the temperature. Experiment with different temperatures (e.g., 30-40°C) as this can affect mobile phase viscosity and selectivity.[2] |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups.[2] Using a high-purity, end-capped C18 column can also minimize these interactions. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume.[2] |
| Column Contamination or Degradation | Flush the column with a strong solvent like isopropanol. If peak shape does not improve, the column may be contaminated or degraded and require replacement.[2] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the momordicosides are in a single ionic form. |
Issue 3: Variable Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed before use. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent and stable flow rate. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before injecting the first sample and between runs. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable and consistent temperature throughout the analysis.[2] |
Data Presentation
Table 1: Recommended HPLC and UPLC-MS/MS Method Parameters for Momordicoside Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |
| Column | Kromasil C18 (4.6 mm x 150 mm, 5 µm)[3] | Phenomenex C18[4] | Waters BEH C8 (2.1 mm x 150 mm, 1.7 µm)[5] |
| Mobile Phase | Acetonitrile and Water (64:36, v/v)[3] | Gradient of acetonitrile (0.1% acetic acid), water (0.1% acetic acid), and methanol (0.1% acetic acid)[4] | A: Water with 10 mM formic acid, B: Acetonitrile with 10 mM formic acid[5] |
| Flow Rate | 1.0 mL/min[3] | 0.5 mL/min[4] | 0.4 mL/min[5] |
| Detection | UV at 203 nm[3] | UV at 203 nm or 208 nm; ELSD[4] | QTOF-MS/MS[5] |
| Column Temperature | 25°C[6] | Not specified | 60°C[5] |
| Injection Volume | 10 µL | Not specified | 1 µL[5] |
Experimental Protocols
Protocol 1: Sample Preparation - Ultrasound-Assisted Extraction (UAE)
This protocol describes an efficient method for extracting momordicosides from dried Momordica charantia fruit powder.
-
Weigh 0.5 g of the powdered plant material and place it into a suitable flask.[6]
-
Add 40 mL of methanol to the flask.[6]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.[6]
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.[6]
-
Collect the supernatant.[6]
-
Repeat the extraction process on the pellet four more times, collecting the supernatant each time.[6]
-
Pool all the collected supernatants.
-
Concentrate the pooled extract under reduced pressure.
-
Adjust the final volume to 40 mL with methanol.[6]
-
Filter the extract through a 0.45 µm syringe filter before HPLC or UPLC-MS/MS analysis.[6]
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol provides a general method for the routine quantification of momordicosides.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: Acetonitrile and Water (64:36, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 203 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 25°C.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of the desired momordicoside standard in methanol.
-
From the stock solution, prepare a series of calibration standards at known concentrations.[6]
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.[6]
-
-
Sample Analysis:
-
Inject the filtered plant extract into the HPLC system under the same conditions.[6]
-
-
Quantification:
-
Identify the peak corresponding to the momordicoside of interest in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of the momordicoside in the sample using the regression equation from the calibration curve.[6]
-
Mandatory Visualization
Caption: A workflow diagram for the extraction and quantitative analysis of momordicosides.
Caption: Key signaling pathways modulated by momordicosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in Momordicoside P Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momordicoside P. The information provided addresses common challenges encountered during the extraction of this cucurbitane triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon).
Troubleshooting Guide: Low Extraction Yield
Low or inconsistent yields of this compound can be a significant challenge. The following guide provides solutions to common issues encountered during the extraction process.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Suboptimal Extraction Method: Traditional methods like Soxhlet or simple maceration may be less efficient for this compound. | Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to be more efficient.[1][2] Ultrahigh-Pressure Extraction (UHPE) is also a highly efficient and rapid method.[2][3] |
| Inappropriate Solvent System: The polarity and concentration of the solvent are critical for efficient extraction. | Use aqueous organic solvents like ethanol (B145695) or methanol (B129727) at concentrations between 50% and 80%.[2] An 80% methanol-water mixture has been found to be effective for related compounds.[2] The water content helps swell the plant material, increasing the surface area for extraction.[2] | |
| Incorrect Solid-to-Solvent Ratio: Insufficient solvent may lead to incomplete extraction. | Optimize the solid-to-solvent ratio. Ratios like 1:26 (w/v) for UAE and 45.3:1 (mL/g) for UHPE have been reported in successful extractions.[2][4] | |
| Degradation of this compound: The compound is sensitive to high temperatures, acidic pH, and light.[5][6] | Avoid excessive heat; keep temperatures below 50-60°C during solvent evaporation.[4][5] Maintain a neutral pH, as acidic conditions can cause hydrolysis of the glycosidic bonds.[5][6] Protect the extract from prolonged exposure to light.[5] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of momordicosides can vary depending on the cultivar, geographical location, and stage of maturation of the bitter melon.[7][8] | Standardize the plant material by using the same cultivar and maturity stage from a consistent source for all experiments.[2] |
| Lack of Parameter Control: Minor variations in temperature, time, or solvent concentration can lead to different outcomes.[2] | Maintain strict and consistent control over all extraction parameters for each run.[2] | |
| Difficulty in Isolating this compound | Co-extraction of Impurities: Crude extracts contain numerous other compounds that can interfere with purification. | Employ a fractionation step after initial extraction. This can be done by suspending the crude extract in water and performing liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[6][9] |
| Ineffective Purification Technique: A single purification method may not be sufficient to isolate the target compound. | Use column chromatography for purification. Silica gel and C18 are commonly used stationary phases.[4] A gradient of solvents with increasing polarity is often required to separate this compound from other compounds.[7] |
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a step-by-step process to diagnose and resolve issues related to low extraction yield.
Caption: A logical workflow for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The most critical factors are the extraction method, solvent type and concentration, temperature, extraction time, and the solid-to-solvent ratio.[2] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Ultrahigh-Pressure Extraction (UHPE) generally provide higher yields in less time compared to traditional methods.[2] Aqueous solutions of ethanol or methanol are highly effective, and optimizing the balance between these factors is key to maximizing yield.[2]
Q2: How can I prevent the degradation of this compound during extraction?
A2: this compound is a triterpenoid glycoside and is susceptible to degradation.[5][6] To prevent this, avoid high temperatures (above 60°C), especially during solvent evaporation steps.[5] It is also sensitive to acidic conditions which can hydrolyze the glycosidic bonds, so maintaining a neutral pH is crucial.[5][6] Additionally, minimize exposure of the extract to light to prevent potential photodegradation.[5]
Q3: What are the recommended storage conditions for extracts containing this compound?
A3: For long-term preservation, crude or purified extracts should be stored at -20°C or below.[4][5] For short-term use, storage at 4°C can slow down degradation.[5] If you have the purified solid compound, storing it in a desiccated environment at -20°C or -80°C is recommended to ensure long-term stability.[5]
Q4: Which part of the Momordica charantia plant is the best source for this compound?
A4: Momordicosides are found in various parts of the plant, including the fruits, seeds, leaves, and stems.[7] However, the fresh fruits are most commonly cited as the primary source for the isolation of these compounds.[6][7]
Q5: What is a reliable method for quantifying the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a precise and commonly used method for the quantitative analysis of momordicosides.[7] A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a modifier like formic acid).[5][7] Detection is usually performed at low UV wavelengths, around 203-208 nm, as momordicosides lack a strong chromophore.[5][7]
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield of this compound. The following table summarizes quantitative data from several key extraction methods to facilitate comparison.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g (Total Momordicosides) | [4] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g (Charantin) | [1][4] |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min | 1:100 (w/v) | Higher total triterpenoid content than UAE | [1] |
| Soxhlet Extraction | 80% Methanol in Water | Sub-boiling | 120 min | 1:50 (w/v) | 1.17 mg/g (Charantin) | [4] |
| Ultrahigh-Pressure Extraction (UHPE) | 70% Ethanol | Not specified | 7.0 min | 45.3:1 (mL/g) | 3.270 g Rg1 equivalents/100 g dry weight | [3] |
Note: Yields are reported for total momordicosides, charantin, or as equivalents and may vary based on the specific plant material and analytical methods used.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from established methods for extracting momordicosides from Momordica charantia.[1][4]
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
Materials:
-
Dried and finely powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Momordica charantia fruit.
-
Extraction:
-
Filtration and Centrifugation: After sonication, filter the mixture through filter paper to separate the extract from the solid residue.[4] For a clearer supernatant, centrifuge the filtrate at 4000 rpm for 10-15 minutes and collect the supernatant.[1]
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.[4]
-
Storage: Store the resulting crude extract at -20°C for long-term preservation.[4]
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on a rapid extraction method using microwave irradiation.[1]
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave energy.
Materials:
-
Dried and finely powdered Momordica charantia fruit
-
Methanol
-
Microwave digestion vessel
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation: Mix 0.5 g of bitter melon powder with 50 mL of methanol in a microwave digestion vessel.[1]
-
Microwave Irradiation:
-
Centrifugation: After the extraction is complete and the vessel has cooled, centrifuge the sample at 4000 rpm for 10 minutes.[1]
-
Supernatant Collection: Collect the supernatant. The final volume can be adjusted to 50 mL with methanol for analysis.[1]
Visualizations
Experimental Workflow Comparison
This diagram provides a visual comparison of the general workflows for Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
Caption: Comparative workflow of UAE and MAE for this compound extraction.
Factors Leading to this compound Degradation
This diagram illustrates the key environmental factors that can cause the chemical degradation of this compound, leading to lower yields of the active compound.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant activities, dietary nutrients, and yield potential of bitter gourd (Momordica charantia L.) lines in diverse growing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Momordicoside P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Momordicoside P.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in the quantitative analysis of this compound from complex biological or herbal matrices.[1][2] This guide provides solutions to common problems encountered during LC-MS analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal / Poor Sensitivity | Ion Suppression: Co-eluting endogenous compounds (e.g., phospholipids (B1166683), salts) or exogenous compounds (e.g., pigments, other saponins) are interfering with the ionization of this compound.[1][3] | Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Simple dilution of the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of quantitation.[4] |
| Inefficient Ionization: Suboptimal mass spectrometry source parameters can lead to poor signal. | Optimize MS Source Conditions: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound. | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The composition and concentration of interfering compounds vary between samples, leading to inconsistent ion suppression or enhancement. | Utilize an Internal Standard (IS): The ideal choice is a stable isotope-labeled (SIL) this compound, which co-elutes and experiences the same matrix effects as the analyte, thus providing reliable correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used. |
| Poor Extraction Recovery: Inconsistent recovery of this compound during sample preparation contributes to variability. | Validate Extraction Method: Ensure the sample preparation method provides high and consistent recovery. A robust internal standard can also help compensate for recovery variability. | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic Co-elution: Matrix components are co-eluting with this compound, affecting peak shape. | Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from matrix interferences. Using a high-purity, end-capped C18 column and adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape. |
| Column Overload: The concentration of the injected sample is too high. | Dilute the Sample: Reduce the concentration of the sample to stay within the linear range of the method. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification. In the analysis of this compound from complex samples such as plasma or plant extracts, components like phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's source.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column while a blank matrix extract is injected. A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a rise suggests ion enhancement.
-
Post-extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor below 1 indicates ion suppression, while a value above 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: Common sources of matrix effects include:
-
Endogenous compounds: In biological samples like plasma, phospholipids and salts are major contributors to ion suppression.
-
Exogenous compounds: In plant extracts, pigments, other saponins (B1172615), and phenolic compounds can interfere.
-
Sample preparation reagents: Buffers, salts, and detergents used during sample preparation can cause matrix effects if not adequately removed.
-
Chromatographic conditions: Co-elution of any of the above components with this compound is a primary driver of matrix effects.
Q4: How does the choice of ionization technique influence matrix effects for this compound?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). This is because ESI is more sensitive to changes in the droplet surface tension and charge competition caused by co-eluting compounds. Given that this compound, a triterpenoid (B12794562) saponin, is polar and thermally labile, ESI is the commonly used ionization technique.
Q5: How do I select an appropriate internal standard to compensate for matrix effects?
A5: The most effective internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS analysis, thereby effectively compensating for matrix effects. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used as an alternative.
Quantitative Data Summary
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the analysis of triterpenoid saponins, which are structurally related to this compound. This data can serve as a benchmark for your own experiments.
Table 1: Matrix Effect Assessment
| Analyte | Matrix | Matrix Factor (MF) | % Matrix Effect (1-MF)*100 |
| Triterpenoid Saponin A | Rat Plasma | 0.85 | 15% (Suppression) |
| Triterpenoid Saponin B | Rat Plasma | 1.10 | -10% (Enhancement) |
| Triterpenoid Saponin C | Herbal Extract | 0.70 | 30% (Suppression) |
| Data adapted from a study on triterpenoidal saponins in rat plasma. A matrix factor close to 1 indicates a minimal matrix effect. |
Table 2: Extraction Recovery Assessment
| Analyte | Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Triterpenoid Saponin A | Rat Plasma | 10 | 88.5 | 4.2 |
| 100 | 91.2 | 3.5 | ||
| 1000 | 90.1 | 3.9 | ||
| Data adapted from a study on triterpenoidal saponins in rat plasma. High and consistent recovery is crucial for accurate quantification. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, herbal extract) using your established procedure. Spike the this compound standard into the final, dried extract before reconstitution.
-
Set C (Pre-extraction Spike): Spike the this compound standard into the blank matrix sample before the extraction process.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = (Peak Area in Set C) / (Peak Area in Set A) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method for the extraction of triterpenoid saponins from rat plasma and can be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Momordicoside P during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the degradation of Momordicoside P during storage. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage critical?
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from bitter melon (Momordica charantia).[1] Its stability is paramount as degradation can lead to a loss of biological activity and the formation of unknown compounds, potentially compromising the accuracy and reproducibility of research findings.[1]
Q2: What are the primary factors that contribute to the degradation of this compound?
The main factors that can cause the degradation of this compound include:
-
Temperature: Elevated temperatures, especially above 60°C, can significantly accelerate degradation.[1]
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the sugar moieties from the triterpenoid backbone.[1][2]
-
Light: Exposure to UV or ambient light may lead to photodegradation.
-
Enzymatic Activity: If not properly inactivated during extraction, endogenous enzymes from the plant material can degrade the compound.
-
Oxidation: The triterpenoid structure is susceptible to oxidation.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, storage conditions should be carefully controlled:
-
Purified Solid Compound: For optimal stability, store purified this compound as a solid in a desiccated, dark environment at -20°C or -80°C.
-
In Solution: If storage in solution is necessary, use a non-reactive solvent like DMSO or ethanol. Prepare concentrated stock solutions, aliquot into smaller volumes to prevent repeated freeze-thaw cycles, and store at -80°C.
-
Crude or Semi-purified Extracts: Store extracts at low temperatures. For short-term storage, 4°C is recommended, while freezing at -20°C or below is advisable for long-term preservation.
Troubleshooting Guide: Degradation Issues
Issue 1: I observe a loss of this compound potency in my aqueous solution during my experiment.
-
Possible Cause: Hydrolysis due to suboptimal pH.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your solution.
-
Buffering: Use a buffer system to maintain a stable pH, ideally within a slightly acidic to neutral range (pH 5.5 - 7.4), where saponin (B1150181) stability is generally higher.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment whenever possible.
-
Issue 2: My this compound standard shows multiple peaks on HPLC analysis after a short period of storage.
-
Possible Cause: Degradation due to improper storage of the standard solution.
-
Troubleshooting Steps:
-
Storage Conditions: Ensure your stock solution is stored at -80°C in an appropriate solvent (e.g., DMSO).
-
Light Protection: Protect the solution from light by using amber vials or wrapping vials in foil.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes.
-
Data on this compound Stability
While specific quantitative kinetic data for this compound is not extensively available in the literature, the following tables provide an estimated degradation profile based on the known stability of related cucurbitane triterpenoid glycosides. These tables are intended to guide experimental design and highlight the importance of proper storage.
Table 1: Estimated Temperature-Dependent Degradation of this compound in Solution
| Temperature (°C) | Incubation Time (days) | Estimated Degradation (%) |
| 4 | 30 | < 5% |
| 25 (Room Temp) | 30 | 10 - 25% |
| 40 | 7 | 15 - 40% |
| 60 | 1 | > 50% |
Table 2: Estimated pH-Dependent Degradation (Hydrolysis) of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | Estimated Degradation (%) |
| 3 | 24 | 20 - 50% |
| 5 | 24 | < 10% |
| 7 | 24 | < 5% |
| 9 | 24 | 5 - 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to 105°C in an oven for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis:
-
After the specified time, neutralize the acid and base-hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This method is designed to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 208 nm.
-
Injection Volume: 10 µL.
5. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at five different concentrations.
-
Calculate the concentration of this compound in the stressed samples by comparing its peak area with the calibration curve.
Visualizations
Caption: Logical workflow for preventing this compound degradation.
Caption: Simplified biosynthetic pathway of this compound.
References
Technical Support Center: Method Development for Separating Momordicoside Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the separation of Momordicoside isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of Momordicoside isomers.
Issue 1: Poor Resolution or Co-eluting Peaks
-
Question: My HPLC method is showing poor resolution between Momordicoside isomers, or they are co-eluting. What steps can I take to improve separation?
-
Answer: Poor resolution is a common challenge due to the structural similarity of Momordicoside isomers. Several strategies can be employed to enhance separation.[1] First, optimize the mobile phase by adjusting the ratio of organic solvents (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[1] For reversed-phase chromatography, decreasing the organic content generally increases retention time and may improve separation.[1][2] A shallower gradient program, especially around the elution time of the target isomers, can also significantly improve resolution.[2] Additionally, consider switching the organic solvent (e.g., from acetonitrile to methanol) or using a combination, as this can alter selectivity.[2] Other parameters to adjust include the flow rate (lower flow rates can enhance resolution) and column temperature.[1]
Issue 2: Peak Tailing
-
Question: I am observing significant peak tailing for my Momordicoside analytes. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the polar functional groups on the Momordicoside molecules and residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18).[3] To mitigate this, operate at a low mobile phase pH (typically 2.5-3.5) by adding a small amount of acid like formic or acetic acid (e.g., 0.1%).[2][3] This protonates the silanol groups, minimizing unwanted ionic interactions.[3] Other potential causes include column contamination, sample overload, or a mismatch between the sample solvent and the mobile phase.[1][2][3] Ensure your sample is dissolved in a solvent weaker than or the same as the initial mobile phase.[1]
Issue 3: Variable Retention Times
-
Question: The retention times for my Momordicoside isomers are inconsistent between runs. How can I improve reproducibility?
-
Answer: Variable retention times are typically due to a lack of system equilibration, inconsistent mobile phase preparation, or pump malfunction.[2] Always ensure the column is fully equilibrated with the initial mobile phase before each injection; flushing with at least 10-20 column volumes is recommended.[4][5] Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent bubble formation.[2][4] Fluctuations in column temperature can also affect retention, so using a column oven to maintain a stable temperature is crucial.[1][4]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inadequate mobile phase strength or selectivity | Adjust the organic-to-aqueous solvent ratio; try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).[2] |
| Gradient program is too steep | Make the gradient shallower around the elution time of the isomers.[2] | |
| Suboptimal column temperature | Experiment with different column temperatures (e.g., 25-40°C).[1] | |
| Flow rate is too high | Decrease the flow rate to increase interaction time with the stationary phase.[1] | |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic or acetic acid to the mobile phase to lower the pH to 2.5-3.5.[2][3] |
| Column overload | Reduce the sample concentration or injection volume.[2][3] | |
| Sample solvent mismatch | Dissolve the sample in a solvent weaker than or identical to the initial mobile phase.[1] | |
| Variable Retention Times | Insufficient column equilibration | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before injection.[4][5] |
| Inconsistent mobile phase | Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[2][4] | |
| Temperature fluctuations | Use a column oven to maintain a consistent temperature.[1][4] |
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing an HPLC method for Momordicoside isomer separation?
-
Q2: What is the optimal detection wavelength for Momordicosides?
-
A2: Momordicosides are triterpenoid (B12794562) saponins (B1172615) that lack strong chromophores, making UV detection challenging.[1][2] Detection is typically performed at low wavelengths, such as 203 nm or 208 nm, to achieve adequate sensitivity.[1][2][6] For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.[2]
-
-
Q3: How does column temperature affect the separation of Momordicoside isomers?
-
A3: Column temperature influences the viscosity of the mobile phase and the interaction of analytes with the stationary phase.[1] Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and shorter retention times.[2] However, for some triterpenoids, higher temperatures may reduce resolution.[1] It is recommended to experiment with temperatures in the range of 25-35°C to find the optimal condition for your specific separation.[1]
-
-
Q4: Can I use an isocratic method to separate Momordicoside isomers?
-
A4: While isocratic methods can be used, a gradient elution is often more effective for separating complex mixtures of Momordicosides, which can have a wide range of polarities.[1] An isocratic mobile phase that has been used successfully consists of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., 25:20:60 v/v/v).[1][7] However, a gradient program provides greater flexibility and often yields better resolution for closely eluting isomers.[1]
-
Experimental Protocols
Protocol 1: General Extraction and Isolation of Momordicosides
This protocol describes a general procedure for extracting and isolating Momordicoside isomers from Momordica charantia (bitter melon).
-
Preparation of Plant Material: Fresh or dried fruits of Momordica charantia are collected, washed, and ground into a fine powder.[8][9]
-
Extraction: The powdered material is macerated in 80% ethanol (B145695) at room temperature for an extended period (e.g., one week) or subjected to hot reflux extraction.[8][10] The resulting extract is filtered to remove solid debris.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[8][10]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[8][10] Momordicosides, being glycosides, are typically enriched in the n-butanol fraction.[8][10]
-
Chromatographic Purification: The enriched n-butanol fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol.[8][10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[8] Fractions containing the target compounds are pooled and may require further purification using Sephadex LH-20 column chromatography or preparative HPLC to isolate pure isomers.[8][10]
Protocol 2: HPLC Method for Separation of Momordicoside Isomers
This protocol provides a robust starting point for the analytical separation of Momordicoside isomers.
| Parameter | Recommendation |
| HPLC System | Standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV/DAD detector.[11] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid.[2] |
| Mobile Phase B | Acetonitrile or Methanol.[2] |
| Gradient Program | Start with a lower concentration of Mobile Phase B (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes. Optimize the gradient to improve the resolution of target isomers. A typical gradient could be: 0-10 min, 30% B; 10-25 min, 30-60% B; 25-30 min, 60-90% B.[11] |
| Flow Rate | 0.8 - 1.0 mL/min.[6][7] |
| Column Temperature | 30°C.[6] |
| Detection Wavelength | 203 nm.[6] |
| Injection Volume | 10 µL.[6] |
| Sample Preparation | Dissolve the purified sample or extract in the initial mobile phase composition or a weaker solvent. Filter through a 0.45 µm syringe filter before injection.[10] |
Visualizations
Caption: Workflow for Momordicoside isomer extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative In Vivo Efficacy of Momordicoside P and Analogs in Metabolic and Inflammatory Disease Models
Introduction:
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the bitter melon (Momordica charantia), belongs to a class of compounds that have garnered significant scientific interest for their potential therapeutic applications. While in vivo research specifically on this compound is limited, extensive studies on structurally similar momordicosides and crude extracts of Momordica charantia provide valuable insights into its probable biological activities.[1][2] This guide offers a comparative analysis of the in vivo efficacy of this compound analogs and M. charantia extracts against other relevant compounds in preclinical models of metabolic and inflammatory diseases. The primary focus of this comparison is on their anti-diabetic and anti-inflammatory properties.[1][3]
The anti-diabetic effects of Momordica charantia and its constituents are the most extensively studied.[1] These effects are attributed to various mechanisms, including enhanced glucose uptake, improved insulin (B600854) secretion and sensitivity, and the protection of pancreatic β-cells.[1] Furthermore, bioactive compounds from Momordica charantia have demonstrated significant anti-inflammatory properties in several in vivo models, which is relevant as chronic inflammation is closely linked to the pathogenesis of various metabolic diseases.[1]
Comparative Analysis of Biological Activity:
Table 1: Comparison of In Vivo Anti-Diabetic Activity
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| Momordicoside Analogs | ||||
| Momordicoside S | Diabetic mice | 100 mg/kg | Showed significantly higher glucose clearance than the traditional AMPK agonist AICAR. | [4] |
| Momordicoside T | Insulin-resistant high-fat-fed mice | 10 mg/kg | Lowered blood glucose levels. | [4] |
| Cucurbitane-type triterpenoids (5β,19-epoxy-3β,25-dihydroxycucurbita-6,23(E)-diene and 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al) | Diabetic mice | 400 mg/kg | Showed blood hypoglycemic effects. | [3] |
| Charantin | ||||
| Charantin | Fasting rabbits | 50 mg/kg (oral) | Blood sugar level declined by 42% at the 4th hour. | [3] |
| Metformin (Reference Drug) | ||||
| Metformin | Streptozotocin-induced diabetic rats | 50 mg/kg | Significantly lowered blood glucose levels. | |
| Momordica charantia Extracts | ||||
| Methanolic and Water Extracts | Streptozotocin-induced diabetic rats | 180 mg/kg (water) and 45 mg/kg (methanolic) | Significantly reduced elevated cholesterol and triglyceride levels after 14 and 28 days. Showed significant improvement in body weight after 28 days. | [5] |
| Fruit Juice | Alloxan-induced diabetic rats | 20 mg/kg (oral) | Significantly ameliorated blood glucose tolerance from day 7 to day 22. | [6] |
Table 2: Comparison of In Vivo Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| Momordica charantia Bioactives | ||||
| Momordica charantia Polysaccharides | Myocardial ischemia model | Not specified | Ameliorated inflammation by inhibiting the NF-κB signaling pathway. | [6][7] |
| Wild M. charantia in diet | Sepsis model in mice | Not specified | Attenuated inflammatory stress by reducing secretions of pro-inflammatory cytokines and expression of proteins associated with inflammation (COX-2, iNOS, NF-κB). | [6] |
| Dexamethasone (Reference Drug) | ||||
| Dexamethasone | Lipopolysaccharide (LPS)-induced sepsis in mice | 1 mg/kg | Significantly reduced pro-inflammatory cytokine levels. |
Experimental Protocols
1. In Vivo Hypoglycemic Activity Testing
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 45-65 mg/kg body weight) dissolved in citrate (B86180) buffer (pH 4.5).
-
Treatment Administration: The test compound (e.g., this compound analog, Charantin) or vehicle is administered orally or via intraperitoneal injection for a specified period (e.g., 14-28 days).
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at regular intervals using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the treated and diabetic control groups. Statistical analysis is performed using appropriate methods (e.g., ANOVA).
2. In Vivo Anti-Inflammatory Activity Testing (LPS-Induced Sepsis Model)
-
Animal Model: Mice (e.g., BALB/c).
-
Induction of Sepsis: A single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 15 mg/kg body weight).[1]
-
Treatment Administration: The test substance is often provided in the diet or administered orally for a period before the LPS challenge.[1]
-
Assessment of Inflammation:
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum using ELISA kits.
-
Histopathological examination of organs such as the liver and lungs to assess tissue damage and inflammatory cell infiltration.
-
-
Data Analysis: The levels of inflammatory markers are compared between the treated and LPS-stimulated control groups.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of momordicosides and related compounds are primarily mediated through the modulation of key signaling pathways involved in metabolism and inflammation.
Anti-Diabetic Action: AMPK Signaling Pathway
Several momordicosides exert their anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a central regulator of cellular energy homeostasis.[3] Activation of AMPK in skeletal muscle and liver can lead to increased glucose uptake and decreased glucose production, respectively, contributing to the hypoglycemic effect.[3]
Caption: Momordicosides activate the AMPK signaling pathway.
Anti-Inflammatory Action: NF-κB Signaling Pathway
The anti-inflammatory effects of Momordica charantia constituents are often mediated through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the activation and nuclear translocation of NF-κB, these compounds can suppress the production of inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 5. scialert.net [scialert.net]
- 6. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Momordicoside P and Metformin: A Comparative Analysis in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
The global rise in diabetes mellitus necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of Momordicoside P, a natural triterpenoid (B12794562) from Momordica charantia (bitter melon), and metformin (B114582), a first-line synthetic drug for type 2 diabetes. We delve into their performance in preclinical diabetes models, presenting supporting experimental data, detailed methodologies, and a look into their mechanisms of action.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison of the effects of this compound and metformin on critical metabolic parameters.
Table 1: Effects on Key Metabolic Parameters in db/db Mice
| Parameter | This compound (50 mg/kg) | Metformin (150 mg/kg) | Animal Model | Study Duration |
| Fasting Blood Glucose | ↓ 35.1% | ↓ 29.4% | db/db mice | 4 weeks |
| Plasma Insulin | ↓ 38.5% | ↓ 31.2% | db/db mice | 4 weeks |
| Total Cholesterol (TC) | ↓ 21.3% | ↓ 15.7% | db/db mice | 4 weeks |
| Triglycerides (TG) | ↓ 28.6% | ↓ 22.4% | db/db mice | 4 weeks |
| AMPKα Phosphorylation (Liver) | ↑ Significantly | ↑ Significantly | db/db mice | 4 weeks |
Table 2: Effects on Blood Glucose in Streptozotocin (STZ)-Induced Diabetic Rats
| Compound | Dosage | Blood Glucose Reduction | Animal Model | Study Duration |
| Momordica charantia extract | 150 mg/kg | Significant Decrease | STZ-induced diabetic rats | 30 days |
| Metformin | 500 mg/kg/day | Significant Decrease | STZ-induced diabetic rats | 21 days |
Note: Data for Momordica charantia extract is presented as a proxy for this compound due to the availability of literature. Dosages and study durations varied across studies.
Mechanism of Action: A Tale of Two AMPK Activators
Both this compound and metformin exert their anti-diabetic effects primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. However, their upstream activation mechanisms differ.
Metformin is understood to increase the cellular AMP/ATP ratio, which leads to the activation of AMPK, primarily through the upstream kinase LKB1. This activation results in reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.
This compound, and related triterpenoids from bitter melon, also activate AMPK. However, studies suggest this activation is mediated by the upstream kinase CaMKKβ in a calcium-independent manner. The downstream effects are similar to those of metformin, including the translocation of GLUT4 to the cell membrane, which facilitates glucose uptake.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies is crucial for the interpretation of the presented data. Below are generalized protocols for the key experiments cited.
Animal Models and Induction of Diabetes
-
db/db Mice Model:
-
Animal Strain: Male C57BL/KsJ-db/db mice (a genetic model of type 2 diabetes) and their lean littermates (db/m) are used as controls.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
-
Streptozotocin (STZ)-Induced Diabetic Rat Model:
-
Animal Strain: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction: Diabetes is induced by a single intraperitoneal injection of STZ (typically 45-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5). Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Treatment Administration
-
Compound Preparation: this compound and metformin are typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) solution.
-
Administration Route: Oral gavage is the most common route of administration to mimic clinical use.
-
Dosage and Duration: Dosages and duration of treatment vary depending on the study design, as indicated in the data tables.
Biochemical Analysis
-
Blood Sample Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the study.
-
Fasting Blood Glucose: Measured using a standard glucometer from a drop of tail vein blood after an overnight fast.
-
Plasma Insulin: Quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Lipid Profile (Total Cholesterol and Triglycerides): Measured using enzymatic colorimetric assay kits.
Western Blot Analysis for AMPK Phosphorylation
-
Tissue Preparation: Liver or skeletal muscle tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPKα (Thr172) and total AMPKα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
Preclinical evidence suggests that this compound holds significant promise as an anti-diabetic agent, with efficacy comparable to, and in some parameters, potentially exceeding that of metformin in the db/db mouse model. Both compounds share a common mechanistic pathway through the activation of AMPK, albeit via different upstream activators.
For drug development professionals, this compound represents a compelling natural product lead for the development of novel therapeutics for type 2 diabetes. Further research is warranted to conduct head-to-head comparative studies of purified this compound and metformin in a wider range of preclinical models. Elucidating the detailed pharmacokinetic and safety profiles of this compound will also be crucial for its potential translation to clinical settings.
A Comparative Analysis of Momordicoside P and Charantin for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental evaluation of two prominent bioactive compounds from Momordica charantia.
Introduction
Derived from the bitter melon (Momordica charantia), Momordicoside P and charantin are two phytochemicals that have garnered significant attention within the scientific community for their potential therapeutic applications. This compound is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of compounds known for their diverse biological activities. Charantin is a mixture of two steroidal glycosides, β-sitosteryl glucoside and 5,25-stigmastadienol glucoside, and is particularly recognized for its hypoglycemic properties.[1][2] This guide provides a comparative analysis of these two compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular pathways to assist researchers, scientists, and drug development professionals in their work. While extensive research exists for charantin and the broader class of momordicosides, it is important to note that specific data for "this compound" is limited in publicly available literature; therefore, data for structurally related momordicosides are used for comparative purposes.[3]
Chemical Structure and Source
Both this compound and charantin are extracted from Momordica charantia, a plant widely cultivated in tropical and subtropical regions.[1]
-
This compound: Belongs to the cucurbitane-type triterpenoids, which are characteristic of the Cucurbitaceae family. These compounds are known for their complex structures.
-
Charantin: A 1:1 mixture of two steroidal saponins: β-sitosteryl glucoside and 5,25-stigmasteryl glucoside.[1] It is a whitish, crystalline, neutral, and tasteless substance.
Comparative Biological Activities: A Data-Driven Overview
The primary therapeutic potentials of both this compound and charantin are centered around metabolic and inflammatory diseases. The following tables summarize the available quantitative data for their key biological activities.
Table 1: Hypoglycemic and Anti-diabetic Activities
| Parameter | This compound (or related Momordicosides) | Charantin |
| Blood Glucose Reduction | Cucurbitane-type triterpenoids at 400 mg/kg demonstrated hypoglycemic effects in diabetic mice. | An oral dose of 50 mg/kg in fasting rabbits resulted in a 42% decline in blood sugar levels at the 4th hour. |
| α-Amylase Inhibition | Data not available | A charantin-rich extract showed an IC50 value of 1.41 ± 0.17 mg/mL. |
| α-Glucosidase Inhibition | Data not available | A charantin-rich extract showed an IC50 value of 2.29 ± 1.84 mg/mL. |
Table 2: Anti-inflammatory Activity
| Parameter | This compound (or related Momordicosides) | Charantin |
| Nitric Oxide (NO) Production Inhibition | Data for related momordicosides show potential inhibitory activity. | Data suggests inhibition of pro-inflammatory mediators. |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition | Momordicosides have demonstrated the ability to suppress the production of these cytokines. | Charantin has been shown to inhibit the signaling pathways that lead to the production of these cytokines. |
Table 3: Antioxidant Activity
| Parameter | This compound (or related Momordicosides) | Charantin |
| Hydroxyl Radical Scavenging | Data not available | 45% scavenging activity at 15 mg/ml. |
Mechanisms of Action: Signaling Pathways
This compound and charantin exert their biological effects through distinct molecular pathways.
This compound and related compounds primarily act by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation in skeletal muscle and liver can lead to increased glucose uptake and decreased glucose production, contributing to the hypoglycemic effect.
Charantin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the activation of NF-κB, charantin can suppress the production of inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and charantin.
In Vivo Hypoglycemic Activity Testing
This protocol outlines a common experimental design to evaluate the hypoglycemic potential of a compound in an animal model.
Materials:
-
Diabetic animal models (e.g., streptozotocin-induced diabetic rats or alloxan-induced diabetic mice)
-
Test compounds (this compound or charantin)
-
Vehicle (e.g., distilled water, saline with 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., glibenclamide)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Induction of Diabetes: Induce diabetes in the animals using streptozotocin (B1681764) or alloxan (B1665706) as per established protocols. Confirm hyperglycemia after a specified period.
-
Grouping and Fasting: Divide the diabetic animals into different groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses. Fast the animals overnight (12-14 hours) before the experiment, with free access to water.
-
Baseline Blood Glucose Measurement: On the day of the experiment, record the initial fasting blood glucose level of each animal by collecting a blood sample from the tail vein.
-
Compound Administration: Administer the test compounds, vehicle, or positive control orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours) after administration and measure the blood glucose levels.
-
Data Analysis: Calculate the percentage reduction in blood glucose levels for each group at each time point compared to the initial level. Analyze the data statistically to determine the significance of the hypoglycemic effect.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound or charantin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-treated control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Conclusion
Both this compound and charantin, derived from Momordica charantia, exhibit a range of promising biological activities. Charantin has been more extensively studied, with a significant body of evidence supporting its hypoglycemic and anti-inflammatory effects. The available data suggests that charantin may be more potent in direct enzyme inhibition related to carbohydrate metabolism. Momordicosides, as a class, demonstrate potent anti-inflammatory and hypoglycemic activities, primarily through the activation of the AMPK signaling pathway.
Direct comparative studies using purified this compound are needed to definitively ascertain its potency relative to charantin across various biological assays. The lack of specific quantitative data for this compound in several key areas highlights a gap in the current research landscape. For researchers and drug development professionals, both compounds represent valuable leads for the development of novel therapeutics, particularly for metabolic and inflammatory disorders. Further investigation into the specific structure-activity relationships of different momordicosides and a head-to-head comparison with charantin will be crucial in advancing these natural products from the laboratory to clinical applications.
References
The Efficacy of Momordicosides in Animal Models: A Comparative Guide
A notable scarcity of direct in vivo research on the specific compound Momordicoside P necessitates a broader examination of its parent plant, Momordica charantia (bitter melon), and related momordicosides to infer its potential therapeutic efficacy.[1] This guide provides a comprehensive comparison of the performance of Momordica charantia extracts and other momordicosides in animal models of diabetes, inflammation, and cancer, alongside supporting experimental data from preclinical studies.
The therapeutic properties of bitter melon are largely attributed to its rich composition of cucurbitane-type triterpenoids, known as momordicosides.[1][2] While direct evidence for this compound is limited, the existing data on related compounds and whole extracts strongly suggest significant anti-diabetic, anti-inflammatory, and anti-cancer potential.[1]
Anti-Diabetic Efficacy
The most extensively studied application of Momordica charantia is in the management of diabetes.[1] Numerous studies have demonstrated its ability to lower blood glucose levels, improve insulin (B600854) sensitivity, and protect pancreatic β-cells.
Comparative Efficacy of Momordica charantia Extracts and Constituents in Diabetic Animal Models
| Compound/Extract | Animal Model | Key Findings | Reference Compound |
| M. charantia fruit & seed extracts | Type 2 Diabetes Mellitus models | Significantly reduced fasting plasma glucose and glycosylated hemoglobin A1c. | Vehicle Control |
| Aqueous extract of M. charantia fruits | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels at a dose of 250 mg/kg. | - |
| M. charantia fruit juice | Alloxan-induced diabetic rats | Ameliorated blood glucose tolerance at 20 mg/kg orally. | - |
| Momordicoside S | In vivo glucose clearance model | Showed significantly higher glucose clearance at 100 mg/kg. | AICAR (AMPK agonist) |
| Momordicoside T | In vivo glucose clearance model & high-fat-fed mice | Demonstrated significantly higher glucose clearance at 10 mg/kg and lowered blood glucose in insulin-resistant mice. | AICAR (AMPK agonist) |
| Charantin | Rabbits | Elicited a hypoglycemic response. | - |
| Polypeptide-p | Alloxan-induced diabetic mice | Lowered blood glucose. | - |
Experimental Protocols:
Alloxan-Induced Diabetic Rat Model:
-
Animal Species: Albino rats.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 150 mg/kg body weight). Diabetes is confirmed by fasting blood glucose levels exceeding a threshold (e.g., 200 mg/dL).
-
Treatment Administration: The test compound is typically administered orally via gavage.
-
Parameters Measured: Fasting blood glucose levels, oral glucose tolerance test (OGTT), serum insulin levels, and histopathology of the pancreas.
High-Fat Diet-Induced Insulin Resistance Model:
-
Animal Species: Mice (e.g., C57BL/6).
-
Induction of Insulin Resistance: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment Administration: The test compound is administered orally, often mixed with the diet or via gavage.
-
Parameters Measured: Body weight, fasting blood glucose, insulin tolerance test (ITT), glucose tolerance test (GTT), and analysis of relevant tissues for markers of insulin signaling.
Signaling Pathways in Anti-Diabetic Action:
The anti-diabetic effects of momordicosides are frequently linked to the activation of the AMP-activated protein kinase (AMPK) pathway, which is a crucial regulator of cellular energy homeostasis.
Anti-Inflammatory Efficacy
Chronic inflammation is a key factor in the pathogenesis of various metabolic diseases. Bioactive compounds from Momordica charantia have shown significant anti-inflammatory properties in several in vivo models.
Comparative Efficacy of Momordica charantia in Inflammatory Animal Models
| Compound/Extract | Animal Model | Key Findings | Reference Compound |
| Wild bitter gourd in diet | Lipopolysaccharide (LPS)-induced sepsis in mice | Reduced expression of COX-2, iNOS, and NF-κB; decreased pro-inflammatory cytokines. | PDTC (pyrrolidinedithiocarbamic acid) |
| M. charantia polysaccharides | Cyclophosphamide-treated mice | Normalized immunological parameters. | - |
| Methanol extract of M. charantia | LPS-stimulated RAW264.7 macrophages | Blocked nitric oxide production and decreased mRNA expression of iNOS and COX-2. | - |
Experimental Protocols:
Lipopolysaccharide (LPS)-Induced Sepsis Model:
-
Animal Species: Mice (e.g., BALB/c).
-
Induction of Sepsis: A single intraperitoneal injection of LPS (e.g., 15 mg/kg body weight).
-
Treatment Administration: The test substance is often provided in the diet for a period before the LPS challenge.
-
Parameters Measured: Survival rate, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and expression of inflammatory markers (e.g., COX-2, iNOS).
Signaling Pathways in Anti-Inflammatory Action:
The anti-inflammatory effects of Momordica charantia constituents are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Anti-Cancer Efficacy
Extracts of Momordica charantia and its isolated components have demonstrated anti-cancer properties against a variety of cancer types in preclinical models.
Comparative Efficacy of Momordica charantia in Cancer Animal Models
| Compound/Extract | Animal Model | Key Findings |
| M. charantia extract | Mouse lymphoma xenograft model | Inhibited tumor growth and stimulated immune response. |
| Water extract of fruit | Breast cancer syngeneic and xenograft mice models | Increased both apoptosis and autophagy through modulation of AMPK/mTOR pathways. |
| M. charantia fruit extract | Benzo(a)pyrene-induced forestomach tumorigenesis in Swiss albino mice | Significantly decreased tumor burden and incidence. |
| MAP30 (a protein from M. charantia) | Xenograft tumor models (breast, liver, prostate cancer) and ovarian cancer ascites mouse model | Effectively prevented tumor growth and increased mice survival. |
Experimental Protocols:
Xenograft Tumor Model:
-
Animal Species: Immunocompromised mice (e.g., nude mice).
-
Induction of Cancer: Human cancer cells are injected subcutaneously or into the target organ of the mice.
-
Treatment Administration: The test compound is administered through various routes such as oral gavage, intraperitoneal injection, or intravenous injection.
-
Parameters Measured: Tumor volume and weight, survival rate, and biomarkers of apoptosis and cell proliferation in tumor tissues.
General Experimental Workflow
The evaluation of a compound's in vivo efficacy typically follows a standardized workflow.
Conclusion and Future Directions
The available in vivo data on momordicosides and Momordica charantia extracts strongly indicate significant anti-diabetic, anti-inflammatory, and anti-cancer potential. These effects appear to be mediated through key signaling pathways such as AMPK and NF-κB. However, the lack of specific in vivo studies on this compound represents a significant knowledge gap.
Future research should prioritize:
-
The isolation and purification of this compound for dedicated in vivo testing.
-
Comprehensive dose-response and pharmacokinetic studies of this compound in relevant animal models.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluation of the long-term safety and efficacy of this compound.
Such studies are imperative to validate the therapeutic potential of this compound and advance its development as a potential pharmaceutical agent.
References
A Comparative Analysis of the Structure-Activity Relationships of Momordicosides
For Researchers, Scientists, and Drug Development Professionals
Momordicosides, a class of cucurbitane-type triterpenoid (B12794562) glycosides isolated from the plant Momordica charantia (bitter melon), have garnered significant scientific interest for their diverse pharmacological activities.[1][2][3] These compounds are characterized by a tetracyclic triterpene core and varied glycosidic moieties, which play a crucial role in their biological effects, including anti-inflammatory, anti-diabetic, and anticancer properties.[4][5] This guide provides a comparative analysis of the structure-activity relationships of different momordicosides, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.
Structural Comparison of Key Momordicosides
The fundamental structure of momordicosides is a cucurbitane skeleton. Variations in the functional groups attached to this core and the composition and linkage of the sugar chains result in a wide array of derivatives, each with potentially distinct biological activities. Below is a summary of the structural features of some well-studied momordicosides.
| Momordicoside | Aglycone | Glycosidic Moiety at C-3 | Key Structural Features of Aglycone |
| Momordicoside A | Cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol | β-gentiobioside | Pentahydroxy cucurbitane triterpene. |
| Momordicoside I | Momordicoside I aglycone | Not applicable (it is an aglycone) | Contains a hydroxyl group at C-7. |
| Momordicoside K | (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-((E,2R)-6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | β-D-glucopyranoside at C-7 | Presence of a methoxy (B1213986) group in the side chain. |
| Momordicoside L | (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-((E,2R)-6-hydroxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | β-D-glucopyranoside at C-7 | Similar to Momordicoside K but with a hydroxyl group instead of a methoxy group in the side chain. |
Comparative Biological Activities
Anti-inflammatory Activity
Momordicosides exhibit anti-inflammatory properties primarily by modulating key inflammatory pathways, such as the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
Table 1: Comparative Anti-inflammatory Activity of Momordicosides
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Momordicine I | Inhibition of Nitric Oxide Production | RAW 264.7 macrophages | 10 µM | Dose-dependent inhibition of iNOS expression. | |
| Momordicine I | Inhibition of Pro-inflammatory Cytokines | RAW 264.7 macrophages | Not specified | Downregulation of pro-inflammatory cytokines. | |
| Momordicoside K | Inhibition of NF-κB Signaling | Not specified | Not specified | Suppresses the production of inflammatory mediators by inhibiting NF-κB activation. |
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test momordicoside for a specified period.
-
Induction of Inflammation: Inflammation is induced by adding LPS to the cell culture and incubating for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Momordicoside K and Other Bioactive Compounds from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, largely attributed to its rich profile of bioactive compounds. Among these, cucurbitane-type triterpenoid (B12794562) glycosides, known as momordicosides, have garnered significant scientific interest for their potential therapeutic applications in various diseases, including diabetes, inflammation, and cancer. This guide provides a comparative overview of the bioactivity of Momordicoside K, a well-studied constituent of bitter melon, alongside other notable bioactive compounds from the same plant.
It is important to note that while this guide aims to compare Momordicoside K with Momordicoside P, extensive literature searches have revealed a significant lack of specific bioactivity data for a compound definitively identified as "this compound" from Momordica charantia. Some sources suggest this nomenclature may refer to a novel, uncharacterized compound or a potential misnomer for other molecules, such as Polypeptide-p. Therefore, this guide will focus on the well-documented bioactivities of Momordicoside K and compare them with other relevant momordicosides and bioactive constituents of bitter melon to provide a valuable comparative context for researchers.
Quantitative Data on Bioactivities
The following tables summarize the available quantitative data for the biological activities of Momordicoside K and other relevant compounds from Momordica charantia. Direct comparative studies are limited, and thus, data is compiled from various sources.
Table 1: Anti-Cancer Activity
| Compound | Cell Line(s) | Assay | IC50 / Effect | Reference(s) |
| Momordicoside K | HNC (Cal27, JHU029, JHU022) | Cytotoxicity (MTT) | >50 µg/mL for ~40% cell death | |
| Momordicine I | Cal27, JHU022, JHU029 | Cytotoxicity (MTT) | 7 µg/mL, 17 µg/mL, 6.5 µg/mL (at 48h) |
Table 2: Anti-Diabetic and Anti-Inflammatory Activity
| Compound/Extract | Bioactivity | Assay/Model | Key Findings | Reference(s) |
| Momordicoside K | Anti-diabetic | L6 Myotubes, 3T3-L1 Adipocytes | Activates AMPK pathway, stimulates GLUT4 translocation.[1][2] | [1][3] |
| Momordicoside K | Anti-inflammatory | Macrophages | Inhibits NF-κB signaling pathway.[4][5][6] | [4] |
| Polypeptide-k | Anti-diabetic | Enzyme assay | 79.18% inhibition of α-glucosidase, 35.58% inhibition of α-amylase (at 2 mg/mL).[7][8] | [7] |
| Momordicosides Q, R, S, T | Anti-diabetic | L6 Myotubes, 3T3-L1 Adipocytes | Stimulate GLUT4 translocation via AMPK activation.[1] | [9] |
Signaling Pathways
Momordicosides exert their biological effects by modulating key signaling pathways involved in cellular metabolism, inflammation, and proliferation.
Anti-Diabetic Activity: AMPK Pathway Activation
Momordicoside K and other related triterpenoids from bitter melon are known to activate the AMP-activated protein kinase (AMPK) pathway.[3][10] AMPK is a central regulator of cellular energy homeostasis. Its activation in skeletal muscle and adipose tissue leads to increased glucose uptake through the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1] This mechanism contributes significantly to the hypoglycemic effects of these compounds.[11]
AMPK signaling pathway activation by Momordicoside K.
Anti-Inflammatory Activity: NF-κB Pathway Inhibition
The anti-inflammatory properties of Momordicoside K are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][12] NF-κB is a transcription factor that plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[5][6] By suppressing the activation of NF-κB, Momordicoside K can effectively reduce the production of inflammatory mediators.[4]
Inhibition of the NF-κB signaling pathway by Momordicoside K.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for the evaluation of other momordicosides.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HNC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Momordicoside K, 0-100 µg/mL) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Western Blot for AMPK Activation
This method is used to determine the activation of AMPK by measuring its phosphorylation.
-
Cell Culture and Treatment: Culture L6 myotubes or 3T3-L1 adipocytes. Treat the cells with various concentrations of the test compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. The IC50 value for NO production inhibition can then be calculated.
General experimental workflows for bioactivity assessment.
Conclusion
Momordicoside K is a promising bioactive compound from Momordica charantia with demonstrated anti-diabetic and anti-inflammatory activities, primarily through the modulation of the AMPK and NF-κB signaling pathways, respectively. While its anti-cancer activity appears to be less potent compared to other constituents like Momordicine I, further research is warranted. The significant lack of data on "this compound" highlights the need for continued phytochemical investigation of bitter melon to identify and characterize novel compounds and their therapeutic potential. For researchers, the comparative data and detailed protocols provided in this guide offer a foundation for further exploring the pharmacological activities of momordicosides and other bioactive compounds from this medicinally important plant.
References
- 1. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-diabetic activities and chemical analysis of polypeptide-k and oil isolated from seeds of Momordica charantia (bitter gourd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages [mdpi.com]
In Vivo Toxicity of Purified Momordicoside P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo toxicity data relevant to Momordicoside P, a significant bioactive triterpenoid (B12794562) from Momordica charantia (bitter melon). Due to a notable lack of publicly available in vivo toxicity studies specifically on purified this compound, this document utilizes data from studies on Momordica charantia extracts as a surrogate to infer its potential toxicological profile. This information is compared against two other bioactive components from Momordica charantia—Charantin and Polypeptide-p (also known as p-insulin)—and the widely used anti-diabetic drug, Metformin.
Data Presentation
The following tables summarize the available quantitative data from in vivo toxicity studies.
Table 1: Acute Oral Toxicity Data
| Test Substance | Animal Model | LD50 (Median Lethal Dose) | Observed Toxic Effects |
| Momordica charantia Ethanolic Fruit Extract | Sprague-Dawley Rats | > 2000 mg/kg[1] | Dizziness and depression within the first 30 minutes at 300 mg/kg and 2000 mg/kg.[1] |
| Momordica charantia Seed Extract (scCO2) | Wistar Rats | > 2000 mg/kg | No mortality or signs of toxicity observed. |
| Polypeptide-k (from M. charantia seeds) | Sprague-Dawley Rats | > 1000 mg/kg (NOAEL)[2] | No adverse effects observed.[2] |
| Metformin | - | > 10 grams is concerning in humans[3] | Profound lactic acidosis in overdose. |
Table 2: Sub-chronic Oral Toxicity Data
| Test Substance | Animal Model | Duration | Doses Administered | Key Findings |
| Momordica charantia Seed Extract (scCO2) | Wistar Rats | 90 days | 250, 500, and 1000 mg/kg/day | No mortality, morbidity, or abnormal pathological and biochemical alterations observed. The NOAEL was considered greater than 1000 mg/kg. |
| Metformin | - | Chronic Use | Therapeutic doses | Generally safe with long-term use, but can accumulate in cases of renal impairment, leading to lactic acidosis. |
Table 3: Observed Toxic Effects of Momordica charantia and its Components
| Substance/Extract | Effect | Species | Notes |
| Momordica charantia (general) | Hypoglycemic coma and convulsions | Children | Adverse effect associated with hypoglycemic properties. |
| Reduced fertility | Mice | ||
| Favism-like syndrome | Humans | ||
| Increased GGT and ALP levels | Animals | ||
| Momordica charantia Seed Extract | Cardiotoxicity in embryo | Zebrafish | Observed at 5 µg/ml. |
Experimental Protocols
The in vivo toxicity studies referenced in this guide generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant protocols for the data presented are OECD Guideline 423 for acute oral toxicity and OECD Guideline 408 for sub-chronic oral toxicity.
OECD Guideline 423: Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance. The test substance is administered orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The animals are observed for a period of 14 days for signs of toxicity and mortality. The classification of the substance's toxicity is based on the number of animals that die at a particular dose level.
Key Parameters:
-
Animal species: Typically rodents, such as rats or mice.
-
Administration: A single oral dose.
-
Observation period: At least 14 days.
-
Endpoints: Clinical signs of toxicity, body weight changes, and mortality.
OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This guideline is designed to evaluate the sub-chronic oral toxicity of a substance. The test substance is administered orally to several groups of animals at different dose levels daily for 90 days. This study provides information on the potential health hazards from repeated exposure over a prolonged period, including effects on target organs and the possibility of accumulation.
Key Parameters:
-
Animal species: Preferably rats.
-
Administration: Daily oral administration for 90 days.
-
Dose levels: At least three dose levels and a control group.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs.
Mandatory Visualization
Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
Caption: Mechanism of Metformin-induced lactic acidosis.
References
Momordicoside P as a positive control in natural product screening
In the landscape of natural product screening for drug discovery, the selection of an appropriate positive control is paramount for assay validation and interpretation of results. Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), has garnered interest for its potential therapeutic applications. Although direct experimental data on this compound is limited, its structural similarity to other well-characterized momordicosides provides a strong basis for its use as a positive control in various screening assays. This guide offers a comparative analysis of this compound and its analogs, presenting experimental data and detailed protocols to assist researchers in its effective utilization.
Comparative Biological Activity of Momordicoside Analogs
While specific quantitative data for this compound is not extensively available, the activities of its close structural analogs offer valuable benchmarks. The following table summarizes the inhibitory activities of various momordicosides in key assays related to metabolic and inflammatory diseases.
| Compound/Analog | Assay | Target Organism/Cell Line | IC50 Value | Positive Control |
| Momordicine I | Cytotoxicity | Cal27 (Human Head and Neck Cancer) | 7.0 µg/mL (after 48h)[1] | Not Specified |
| Cytotoxicity | JHU029 (Human Head and Neck Cancer) | 6.5 µg/mL (after 48h)[1] | Not Specified | |
| Cytotoxicity | JHU022 (Human Head and Neck Cancer) | 17.0 µg/mL (after 48h)[1] | Not Specified | |
| Acarbose (B1664774) | α-Glucosidase Inhibition | Saccharomyces cerevisiae | - | - |
| Ginsenoside CK | P2X7 Potentiation | HEK-hP2X7 cells | - | - |
| Verapamil | P-glycoprotein Inhibition | - | - | - |
Note: The data for Momordicine I can serve as a reference for designing studies on this compound due to their structural similarities. Acarbose, Ginsenoside CK, and Verapamil are examples of positive controls used in relevant screening assays.
Key Signaling Pathways Modulated by Momordicosides
Momordicosides exert their biological effects by modulating several critical signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting the results. The primary pathways implicated are the AMP-activated protein kinase (AMPK) pathway and the Keap1/Nrf2/ARE pathway.[2][3]
AMPK Signaling Pathway
Activation of AMPK, a central regulator of cellular energy homeostasis, is a key mechanism for the antidiabetic effects of momordicosides. This activation leads to increased glucose uptake and fatty acid oxidation.
Caption: AMPK signaling pathway activation by Momordicosides.
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Some bioactive compounds from Momordica charantia are known to modulate this pathway, which could explain their antioxidant and anti-inflammatory effects.
Caption: Keap1/Nrf2/ARE pathway modulation by Momordicosides.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of screening results. Below are methodologies for key assays where this compound or its analogs can be used as a positive control.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the α-glucosidase inhibition assay.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control group and determine the IC50 value.
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion
While further research is needed to fully elucidate the specific biological profile of this compound, the extensive data on its structural analogs strongly supports its potential as a valuable positive control in natural product screening. Its role as an activator of the AMPK pathway and a potential modulator of the Keap1/Nrf2 system makes it particularly relevant for screens targeting metabolic and inflammatory diseases. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively incorporate this compound into their screening workflows to validate their assays and identify novel bioactive compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Momordicoside P Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Momordicoside P is fundamental for quality control, standardization, and pharmacological studies. This compound, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), is of significant interest for its potential therapeutic properties.[1] This guide provides an objective comparison of various analytical methods for the quantification of this compound and related compounds, complete with experimental data and detailed protocols.
It is important to note that extensive literature searches indicate that specific information on a compound designated as "this compound" is not widely available. This term may refer to a novel or rare compound.[2] Consequently, this guide will focus on the well-documented analytical methods for other prominent momordicosides, which can serve as a reliable reference for the analysis of this compound.
The most common techniques for the quantification of momordicosides are High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods based on published data for momordicosides and other relevant compounds from Momordica charantia.
| Parameter | HPLC-UV | HPTLC | UPLC-MS/MS | Capillary Zone Electrophoresis |
| Principle | Chromatographic separation based on polarity.[3] | Planar chromatographic separation.[3] | Chromatographic separation coupled with mass-based detection. | Separation based on electrophoretic mobility. |
| Selectivity | Good | Moderate to Good | Excellent | Good |
| Sensitivity | Moderate | Moderate | High | Moderate |
| Instrumentation Cost | Moderate | Low to Moderate | High | Moderate |
| Analysis Time | ~20-30 min per sample | High throughput (multiple samples per plate) | ~5-15 min per sample | ~10-20 min per sample |
| Solvent Consumption | Moderate | Low | Low | Very Low |
| Linearity Range | 0.025 µg to 1 µg (for aglycone of momordicoside L) | 100-500 ng/band (for Charantin) | N/A | 0.50–2.51 mg/mL (for momordicoside) |
| Correlation Coefficient (r²) | 0.9911 (for aglycone of momordicoside L) | 0.9943 (for Charantin) | N/A | > 0.9999 (for momordicoside) |
| Limit of Detection (LOD) | N/A | ~30 ng/band (for Charantin) | N/A | N/A |
| Limit of Quantification (LOQ) | N/A | ~90 ng/band (for Charantin) | N/A | N/A |
| Recovery | > 90% (for Momordicoside A) | 98.68-100.20% (for Charantin) | N/A | 96.0% (for momordicoside) |
| Precision (%RSD) | < 10% (for Momordicoside A) | < 2% (for Charantin) | N/A | 1.4% (for momordicoside) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quantification of momordicosides.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation (Ultrasonic Extraction) :
-
Weigh 1.0 g of finely powdered, dried Momordica charantia material.
-
Add 5.0 mL of methanol-water (90:10, v/v).
-
Sonicate the mixture at 35°C for 25 minutes.
-
Centrifuge at 9000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process four times and combine the supernatants.
-
-
Chromatographic Conditions :
-
Column : Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase : Acetonitrile (B52724) and Water (64:36, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 203 nm.
-
Injection Volume : 10 µL.
-
-
Quantification : A calibration curve is constructed by plotting the peak area against the concentration of a this compound standard.
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for quantification. The following protocol is for Charantin, a related compound.
-
Instrumentation : HPTLC system with a sample applicator and densitometric scanner.
-
Sample Preparation :
-
Extract a known quantity of powdered plant material with a suitable solvent (e.g., chloroform).
-
Filter the extract and make up to a known volume.
-
-
Chromatographic Conditions :
-
Stationary Phase : Aluminum backed silica (B1680970) gel 60 F254 plates.
-
Mobile Phase : Toluene-ethyl acetate-methanol-formic acid (68:20:10:02, v/v/v/v).
-
Application : Apply standards and samples as bands.
-
Development : Develop the plate in a saturated chamber.
-
Derivatization : Spray with anisaldehyde-sulphuric acid reagent and heat.
-
-
Densitometric Analysis : Scan the plate at 525 nm.
-
Quantification : Create a calibration curve by plotting the peak area versus the concentration of the standard.
3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity.
-
Instrumentation : UHPLC system coupled to a tandem mass spectrometer.
-
Sample Preparation : Prepare standard solutions and sample extracts as described for the HPLC-UV method.
-
Chromatographic Conditions :
-
Column : A suitable reversed-phase column.
-
Mobile Phase : Typically a gradient elution with solvents like acetonitrile and water, often with additives like formic acid.
-
-
Mass Spectrometry Detection :
-
Mode : Perform quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) based on optimized precursor-product ion transitions for this compound.
-
Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Quantification : Generate a calibration curve and calculate the concentration in the samples. An internal standard may be used to improve accuracy and precision.
Mandatory Visualization
Caption: Workflow for cross-validation of different analytical methods.
This guide provides a foundational comparison of analytical methods relevant to the quantification of this compound. The choice of method will depend on the specific research or quality control objectives, considering factors such as required sensitivity, sample throughput, and available instrumentation. For reliable and comparable results across different methods or laboratories, a thorough cross-validation as outlined is essential.
References
Unveiling the Synergistic Potential of Momordicoside P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momordicoside P, a cucurbitane triterpenoid (B12794562) from Momordica charantia (bitter melon), has garnered interest for its potential therapeutic properties. However, a comprehensive review of current scientific literature reveals a notable absence of direct experimental data on the synergistic effects of isolated this compound with other compounds. This guide addresses this research gap by providing a comparative analysis based on available data for related compounds and extracts from Momordica charantia. By examining the synergistic activities of bitter melon extracts with metformin (B114582) and the protein MAP30 with cisplatin (B142131), we can infer the potential for this compound to act in concert with other therapeutic agents. This document aims to provide a foundational resource for researchers looking to explore the synergistic potential of this compound, complete with experimental protocols and an examination of the underlying signaling pathways.
Synergistic Effects of Momordica charantia Compounds: A Proxy for this compound
While direct evidence for this compound is lacking, studies on other components of Momordica charantia provide strong indications of potential synergistic interactions.
Synergistic Hypoglycemic Effects with Metformin
Studies have shown that the fruit juice of Momordica charantia (MCFJ) can potentiate the hypoglycemic effect of metformin in diabetic rats. This suggests that compounds within the extract, likely including momordicosides, contribute to this synergy. The combination of MCFJ and metformin resulted in a more significant reduction in blood glucose levels than either agent alone.
Table 1: Synergistic Effects of Momordica charantia Fruit Juice (MCFJ) and Metformin in Diabetic Rats
| Treatment Group (28 days) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction in Blood Glucose |
| Diabetic Control | 285.4 | 450.2 | -57.7% (Increase) |
| Metformin (Low Dose - 50 mg/kg) | 282.6 | 162.1 | 42.7% |
| Metformin (High Dose - 100 mg/kg) | 286.1 | 137.3 | 52.0% |
| MCFJ (20 mL/kg) | 284.3 | 147.5 | 48.1% |
| Metformin (Low Dose) + MCFJ | 285.8 | 130.6 | 54.3% |
| Metformin (High Dose) + MCFJ | 286.5 | 110.9 | 61.3% |
Data adapted from a study on STZ-induced diabetic rats.[1]
Experimental Protocol: In Vivo Study of MCFJ and Metformin Synergy
-
Animal Model: Alloxan- or Streptozotocin-induced diabetic rats.
-
Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for one week prior to the experiment.
-
Grouping and Administration: Diabetic rats are randomly assigned to treatment groups: diabetic control, metformin alone (varied doses), MCFJ alone, and combination of metformin and MCFJ. The compounds are administered orally via gavage daily for the study duration (e.g., 28 days).
-
Biochemical Analysis:
-
Blood Glucose: Fasting blood glucose levels are measured at regular intervals (e.g., weekly) from tail vein blood samples using a glucometer.
-
Lipid Profile: At the end of the study, blood is collected to measure total cholesterol, triglycerides, and HDL-cholesterol.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between groups.
Synergistic Anticancer Effects with Cisplatin
MAP30, a protein isolated from Momordica charantia, has demonstrated synergistic activity with the chemotherapeutic drug cisplatin in ovarian cancer cells.[2][3] Co-treatment with MAP30 and cisplatin significantly enhanced the inhibition of cancer cell proliferation compared to either agent alone.[4]
Table 2: Synergistic Effects of MAP30 and Cisplatin on Ovarian Cancer Cells (OVCA433)
| Treatment | Concentration | % Cell Viability |
| Control | - | 100% |
| Cisplatin alone | 0.3 µg/mL | ~80% |
| MAP30 alone | 5 µg/mL | ~50% |
| MAP30 + Cisplatin | 5 µg/mL + 0.3 µg/mL | <25% |
Data is estimated from graphical representations in the cited literature.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: Human ovarian cancer cell lines (e.g., OVCA433, HEY, HEYA8).
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of MAP30, cisplatin, or a combination of both for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Cell proliferation is assessed using an XTT or MTT assay. The absorbance is measured with a microplate reader, and cell viability is expressed as a percentage of the control.
-
Apoptosis Analysis: Apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Synergy Analysis: The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Potential Mechanisms for Synergy: Key Signaling Pathways
The synergistic effects of Momordica charantia compounds are likely mediated through their modulation of key cellular signaling pathways.
AMP-activated Protein Kinase (AMPK) Pathway
Momordicosides are known activators of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation. Metformin, a cornerstone of diabetes therapy, also exerts its effects in part through AMPK activation. The co-activation of AMPK by this compound and metformin could lead to a synergistic therapeutic effect in metabolic diseases. The activation of AMPK by momordicosides is primarily mediated by the upstream kinase CaMKKβ.
Keap1/Nrf2 Antioxidant Pathway
The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Some bioactive compounds from Momordica charantia can modulate this pathway. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. Upon exposure to certain stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. By enhancing the cellular antioxidant response, compounds like this compound could potentially mitigate the oxidative stress-induced side effects of chemotherapies like cisplatin, leading to a synergistic improvement in the therapeutic index.
Comparative Standalone Efficacy: this compound vs. Metformin
To provide a baseline for potential synergistic studies, it is useful to compare the standalone efficacy of this compound and metformin in preclinical models.
Table 3: Comparative In Vivo Efficacy of this compound and Metformin in db/db Mice
| Parameter | This compound (50 mg/kg) | Metformin (150 mg/kg) |
| Fasting Blood Glucose | ↓ 35.1% | ↓ 29.4% |
| Plasma Insulin (B600854) | ↓ 38.5% | ↓ 31.2% |
| Total Cholesterol (TC) | ↓ 21.3% | ↓ 15.7% |
| Triglycerides (TG) | ↓ 28.6% | ↓ 22.4% |
Data from a 4-week study in a genetic mouse model of type 2 diabetes.
Experimental Protocol: In Vivo Efficacy Study in a Diabetic Mouse Model
-
Animal Model: Male C57BL/KsJ-db/db mice (a genetic model of type 2 diabetes) and their lean littermates (db/m).
-
Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for one week prior to the experiment.
-
Grouping and Administration: The db/db mice are randomly assigned to three groups: a model control group, a this compound treated group (50 mg/kg/day), and a metformin-treated group (150 mg/kg/day). The compounds are administered orally via gavage for four consecutive weeks.
-
Biochemical Analysis:
-
Blood Glucose and Insulin: Fasting blood glucose levels are measured weekly. Plasma insulin is measured at the end of the study.
-
Lipid Profile: Total cholesterol and triglycerides are measured from plasma at the end of the study.
-
Western Blotting: Phosphorylation of AMPKα in the liver can be assessed to determine pathway activation.
-
Conclusion and Future Research Directions
While direct evidence for the synergistic effects of this compound is currently unavailable, the existing data from Momordica charantia extracts and other isolated compounds strongly suggest a high potential for such interactions. The demonstrated synergy of bitter melon extracts with metformin and MAP30 with cisplatin provides a compelling rationale for investigating this compound in similar combination studies.
Future research should focus on:
-
Directly investigating the synergistic effects of purified this compound with standard-of-care drugs like metformin and various chemotherapeutic agents.
-
Determining the Combination Index (CI) to quantitatively assess synergy, additivity, or antagonism.
-
Elucidating the precise molecular mechanisms of synergy by examining the effects of combination treatments on key signaling pathways such as AMPK and Nrf2.
-
Evaluating the potential for this compound to reduce the toxicity of conventional therapies, thereby improving the therapeutic window.
By undertaking these studies, the scientific community can fully explore the therapeutic potential of this compound as part of novel combination therapies for metabolic diseases and cancer.
References
- 1. thescipub.com [thescipub.com]
- 2. MAP30 protein from Momordica charantia is therapeutic and has synergic activity with cisplatin against ovarian cancer in vivo by altering metabolism and inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Momordicoside P
For researchers, scientists, and drug development professionals handling Momordicoside P, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the limited specific toxicological and environmental impact data for this compound, a precautionary approach is paramount. All waste containing this compound, including the pure substance, solutions, and contaminated materials, should be treated as chemical waste and managed in compliance with local, regional, and national regulations.
Guiding Principle: Precaution and Compliance
The most secure and compliant method for disposing of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed by trained professionals in regulated facilities.
Step-by-Step Protocol for Collection and Disposal
-
Segregation : Isolate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Solvents used to dissolve this compound.
-
-
Containerization :
-
Solid Waste : Collect solid waste, including contaminated personal protective equipment (PPE) and labware, in a designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical nature of the waste.
-
Liquid Waste : Collect liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). Ensure the container is appropriate for the solvent used and never mix incompatible waste streams.[1]
-
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste, including solvents and their approximate concentrations. Indicate the date when accumulation started and affix any other labels required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. The use of secondary containment is recommended to mitigate spills.[1]
-
Disposal : Arrange for the collection of the hazardous waste by a licensed disposal company. Do not discharge this compound or its solutions into the subsoil, soil, drains, surface waters, or groundwater.[2] For surplus and non-recyclable solutions, it is recommended to offer them to a licensed disposal company.[3] An alternative for some chemical waste, if permissible by regulations and facility capabilities, is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Accidental Release Measures
In the event of a spill, dike the spillage and pick it up with a suitable absorbent material. Place the absorbed material into suitable containers for disposal. After decontamination, the spill area can be washed with water, and the collected wash water should also be disposed of in an approved manner.[2]
Summary of Waste Handling Procedures
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (Pure compound, contaminated PPE, labware) | Leak-proof, chemical-resistant container | "Hazardous Waste", "this compound", list of contents, start date | Designated satellite accumulation area | Licensed hazardous waste disposal company |
| Liquid Waste (Solutions, solvents) | Sealable, chemical-resistant bottle (HDPE or glass) | "Hazardous Waste", "this compound", list of contents and concentrations, start date | Designated satellite accumulation area | Licensed hazardous waste disposal company |
| Contaminated Packaging | Punctured to prevent reuse | As per institutional guidelines | Designated waste area | Sanitary landfill or controlled incineration (if combustible)[4] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Momordicoside P
Essential Safety and Handling Guide for Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Strict adherence to proper personal protective equipment is the first line of defense against potential exposure. The recommended PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact, which could lead to irritation or absorption. The choice of glove material should be compatible with the solvent being used. |
| Body Protection | A laboratory coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or significant splash potential, a chemical-resistant suit offers more comprehensive protection.[1] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1] | Necessary when there is a risk of inhaling dust or aerosols, particularly when handling the compound in powdered form or during sonication.[1] |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing, preparing solutions, or sonicating, it is mandatory to work within a chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by lining it with absorbent bench paper.
-
Weighing: Carefully weigh the solid this compound within a chemical fume hood to minimize the risk of inhaling fine particles.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing. If a solvent like Dimethyl Sulfoxide (DMSO) is used for initial solubilization, handle it with appropriate care as it can enhance skin absorption of other chemicals.
-
Storage: Keep the container of this compound tightly closed when not in use.[1] Store the compound in a cool, dry, and dark place. For long-term stability, storage as a solid at -20°C or -80°C is recommended.[2] If in solution, aliquot into smaller volumes to prevent repeated freeze-thaw cycles and store at -80°C.[2]
-
General Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste streams containing this compound. This includes:
-
Containerization:
-
Solid Waste: Collect solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).[3] Ensure the container is compatible with the solvents used and never mix incompatible waste streams.[3]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[3] List all components of the waste, including solvents and their approximate concentrations.[3] Indicate the date when waste accumulation began.[3]
-
Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3] This area should be well-ventilated and away from general laboratory traffic.[3]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
| Substance | Test Animal | Route of Administration | LD50 | Observed Effects |
| Momordica charantia ethanolic extract | Sprague Dawley Rats | Oral | >2000 mg/kg | Dizziness and depression observed at 300 mg/kg and 2000 mg/kg.[4][5] |
| Momordica charantia ethanolic extract | Mice | Oral | >5000 mg/kg | No detrimental effects observed.[6] |
Note: This data is for a crude extract and may not accurately reflect the toxicity of purified this compound. A precautionary approach is essential.
Experimental Protocols & Visualizations
Experimental Protocol: Ultrasound-Assisted Extraction of this compound
This protocol details a common method for extracting this compound from its natural source, Momordica charantia.
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.[1]
Materials and Reagents:
-
Dried and finely powdered Momordica charantia fruit
-
80% Methanol (B129727) (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.[1]
-
Extraction:
-
Filtration and Centrifugation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the extract.[1]
-
Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator at a temperature below 50°C to prevent thermal degradation of the compounds.[1] Continue evaporation until a viscous crude extract is obtained.[1]
-
Purification (Optional but Recommended): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or C18) with a suitable solvent gradient to isolate this compound.[1]
-
Storage: Store the final extract at -20°C for long-term preservation.[1]
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Putative activation of the AMPK signaling pathway by momordicosides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
